SB-224289 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKBZYMDILCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042627 | |
| Record name | SB 224289 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180084-26-8 | |
| Record name | SB 224289 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 224289 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB 224289 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SB-224289 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1][2][3] Extensive research has demonstrated its high affinity for this receptor subtype, displaying significant selectivity over other serotonin receptors, including the structurally similar 5-HT1D receptor.[2] Functionally, SB-224289 acts as an inverse agonist, capable of reducing the basal activity of the 5-HT1B receptor.[2][4][5] Its mechanism of action primarily involves the blockade of presynaptic 5-HT1B autoreceptors, which leads to an increase in the release of serotonin in various brain regions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Core Mechanism of Action: Selective 5-HT1B Receptor Antagonism
This compound exerts its pharmacological effects through competitive binding to the 5-HT1B receptor, preventing the endogenous ligand, serotonin (5-HT), from binding and activating the receptor.[2][4] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this receptor, SB-224289 prevents this downstream signaling cascade.
Furthermore, SB-224289 has been characterized as an inverse agonist.[2][3][5] This means that in addition to blocking the effects of agonists, it can also reduce the constitutive, or basal, activity of the 5-HT1B receptor in the absence of an agonist.[2][4] This property is particularly relevant in systems with a high density of constitutively active receptors.
A key functional consequence of 5-HT1B receptor antagonism by SB-224289 is the enhancement of serotonin release.[2][3] 5-HT1B receptors are prominently located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors. Activation of these autoreceptors by serotonin in the synaptic cleft provides a negative feedback mechanism, inhibiting further serotonin release. By blocking these autoreceptors, SB-224289 disinhibits the neuron, resulting in increased firing and a subsequent increase in synaptic serotonin concentrations.[2]
Quantitative Pharmacological Data
The binding affinity and selectivity of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of SB-224289 for Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| 5-HT1B | 8.16 ± 0.06 | [2] |
| 5-HT1D | 6.27 ± 0.09 | |
| 5-HT1A | <6.0 | [1] |
| 5-HT1E | <6.0 | [1] |
| 5-HT1F | <6.0 | [1] |
| 5-HT2A | <6.0 | [1] |
| 5-HT2C | <6.0 | [1] |
Table 2: Functional Activity of SB-224289 at Human 5-HT1B and 5-HT1D Receptors
| Assay | Receptor | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | 5-HT1B | pEC50 (as antagonist) | 7.9 ± 0.1 | [6] |
| [³⁵S]GTPγS Binding | 5-HT1B | pA2 | 8.4 ± 0.2 | [6] |
| [³⁵S]GTPγS Binding | 5-HT1B | Intrinsic Activity | -65% (Inverse Agonism) | |
| [³⁵S]GTPγS Binding | 5-HT1D | Intrinsic Activity | -32% (Inverse Agonism) |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the presynaptic 5-HT1B autoreceptor and the antagonistic action of SB-224289.
Figure 2: Generalized experimental workflow for a competitive radioligand binding assay to determine the binding affinity of SB-224289.
Detailed Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B receptor and its selectivity over other receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing the human recombinant 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
A radiolabeled ligand with high affinity for the 5-HT1B receptor (e.g., [³H]GR125743).
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like 5-HT).
-
-
Protocol:
-
Cell membranes are incubated in the presence of a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of SB-224289 are added to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of SB-224289 that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assays
This functional assay is used to determine the antagonist or inverse agonist properties of SB-224289 at the 5-HT1B receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure the G-protein is in its inactive state at baseline).
-
This compound.
-
A 5-HT1B receptor agonist (e.g., 5-HT) for antagonist determination.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Protocol for Antagonist Activity:
-
Cell membranes are pre-incubated with increasing concentrations of SB-224289.
-
A fixed concentration of a 5-HT1B agonist is then added to stimulate G-protein activation.
-
[³⁵S]GTPγS is added to the mixture.
-
The reaction is incubated at 30°C.
-
The assay is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
The ability of SB-224289 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pA2 value).[6]
-
-
Protocol for Inverse Agonist Activity:
-
Cell membranes are incubated with increasing concentrations of SB-224289 in the absence of an agonist.
-
[³⁵S]GTPγS is added.
-
The mixture is incubated, and the reaction is terminated as described above.
-
A decrease in basal [³⁵S]GTPγS binding in the presence of SB-224289 indicates inverse agonist activity.
-
In Vivo Evidence
In vivo studies in animal models have confirmed the mechanism of action of this compound observed in vitro. Oral administration of SB-224289 has been shown to be centrally active.[1] Studies using in vivo microdialysis in guinea pigs have demonstrated that SB-224289 can reverse the inhibitory effect of a 5-HT1B agonist on serotonin release, confirming its role as a potent terminal 5-HT autoreceptor antagonist in a living system.[6] Furthermore, SB-224289 has shown efficacy in animal models of anxiety and depression, consistent with a mechanism that enhances serotonergic neurotransmission.[7]
Conclusion
This compound is a highly selective 5-HT1B receptor antagonist with inverse agonist properties. Its primary mechanism of action involves the blockade of presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin release. This has been robustly demonstrated through a combination of in vitro binding and functional assays, as well as in vivo studies. The detailed pharmacological profile of SB-224289 makes it an invaluable tool for research into the physiological and pathological roles of the 5-HT1B receptor and a potential lead compound for the development of novel therapeutics targeting the serotonergic system.
References
- 1. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-224289 - Wikipedia [en.wikipedia.org]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
An In-depth Technical Guide to SB-224289 Hydrochloride: A Selective 5-HT1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2] With a high binding affinity and significant selectivity over other serotonin receptor subtypes, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its use in in-vitro assays.
Introduction
The serotonin 1B (5-HT1B) receptor, a member of the G-protein coupled receptor superfamily, is primarily located in the central nervous system. It functions as a presynaptic autoreceptor, regulating the release of serotonin and other neurotransmitters. Its involvement in various physiological processes, including mood, anxiety, and aggression, has made it a significant target for drug discovery. This compound is a selective antagonist at this receptor, and also exhibits inverse agonist properties.[3][5][6] This compound is centrally active following oral administration, making it suitable for both in-vitro and in-vivo studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride |
| Molecular Formula | C₃₂H₃₂N₄O₃ · HCl |
| Molecular Weight | 557.09 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO with gentle warming |
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT1B receptor, with a pKi value of approximately 8.2.[1] Its selectivity for the 5-HT1B receptor is a key feature, exhibiting over 60- to 75-fold greater affinity for this subtype compared to other serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[3][4]
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |
| 5-HT1B | 8.2 | - |
| 5-HT1D | < 6.4 | > 60-fold |
| 5-HT1A | < 6.4 | > 60-fold |
| 5-HT1E | < 6.4 | > 60-fold |
| 5-HT1F | < 6.4 | > 60-fold |
| 5-HT2A | < 6.4 | > 60-fold |
| 5-HT2C | < 6.4 | > 60-fold |
Functional Activity
This compound acts as an antagonist and an inverse agonist at the 5-HT1B receptor.[3][5][6] In functional assays, it competitively blocks the effects of 5-HT1B receptor agonists.[3][4] Its inverse agonist activity means that it can reduce the basal activity of the receptor in the absence of an agonist.
Signaling Pathway
The 5-HT1B receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, SB-224289 blocks this agonist-induced signaling cascade. As an inverse agonist, it can further reduce the basal activity of this pathway.
References
- 1. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
An In-depth Technical Guide on the Inverse Agonist Properties of SB-224289 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and selective antagonist of the 5-HT1B receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Extensive research has demonstrated that SB-224289 exhibits inverse agonist properties, meaning it not only blocks the action of agonists but also reduces the constitutive, or basal, activity of the 5-HT1B receptor. This technical guide provides a comprehensive overview of the inverse agonist properties of SB-224289, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the 5-HT1B receptor and its ligands.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound at the 5-HT1B receptor.
Table 1: Radioligand Binding Affinity of SB-224289
| Receptor Subtype | Species | Radioligand | pKi (mean ± SEM) | Selectivity (fold) vs. 5-HT1D | Reference |
| 5-HT1B | Human | [³H]GR125743 | 8.16 ± 0.06 | > 75 | [1][2] |
| 5-HT1B | Human | Not Specified | 8.2 | > 60 | |
| 5-HT1D | Human | [³H]GR125743 | < 6.5 | - | [1] |
Table 2: Functional Activity of SB-224289
| Assay Type | Parameter | Species/Cell Line | Value (mean ± SEM) | Property | Reference |
| [³⁵S]GTPγS Binding | pEC₅₀ (antagonism) | Human 5-HT1B in CHO cells | 7.9 ± 0.1 | Antagonist Potency | [3] |
| Functional Assay | pA₂ | Not Specified | 8.4 ± 0.2 | Antagonist Potency | [3] |
| [³⁵S]GTPγS Binding | Intrinsic Activity | Human 5-HT1B in CHO cells | Negative | Inverse Agonist | [1][2] |
Signaling Pathways and Mechanism of Action
The 5-HT1B receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G-proteins.[4] Agonist activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, 5-HT1B receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, through both G-protein dependent and β-arrestin-mediated pathways.[5]
SB-224289, as an inverse agonist, binds to the 5-HT1B receptor and stabilizes it in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the basal level of G-protein activation that occurs in the absence of an agonist. This reduction in constitutive activity is a key characteristic of inverse agonism.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-224289 Hydrochloride in Anxiety Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the modulation of neurotransmitter release and neuronal excitability. Its unique pharmacological profile, which includes inverse agonist properties, has positioned it as a valuable tool in preclinical anxiety research. This technical guide provides an in-depth overview of SB-224289's mechanism of action, its application in various animal models of anxiety, and detailed experimental protocols. The compound's effects are complex, with studies demonstrating both anxiolytic and anxiogenic-like activities depending on the specific experimental conditions and animal models employed. This highlights the intricate role of the 5-HT1B receptor in the neurocircuitry of anxiety. This document aims to serve as a comprehensive resource for researchers utilizing SB-224289 to further elucidate the role of the 5-HT1B receptor in anxiety and to explore its potential as a therapeutic target.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the continued development of novel therapeutic strategies. The serotonergic system, particularly the 5-HT1B receptor, has emerged as a promising target for anxiolytic drug development. 5-HT1B receptors are primarily located on presynaptic terminals, where they act as autoreceptors on serotonin neurons and as heteroreceptors on other types of neurons, inhibiting the release of various neurotransmitters, including serotonin, dopamine, acetylcholine, and glutamate.[1]
This compound is a highly selective antagonist for the human 5-HT1B receptor.[2][3] Its ability to block the inhibitory effects of serotonin at these receptors leads to an increase in neurotransmitter release, thereby modulating neural circuits implicated in anxiety. This guide will delve into the technical aspects of using this compound as a research tool in the field of anxiety.
Pharmacological Profile of this compound
SB-224289 is a potent and selective 5-HT1B receptor antagonist with a pKi of approximately 8.2.[4] It exhibits over 60 to 80-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[2][4] Furthermore, SB-224289 has been shown to possess negative intrinsic activity, classifying it as an inverse agonist.[3]
Data Presentation: Binding Affinities and Selectivity
| Receptor Subtype | pKi | Selectivity vs. 5-HT1B | Reference |
| 5-HT1B | 8.16 - 8.2 | - | [2][3][4] |
| 5-HT1D | < 6.5 | > 60-fold | [4] |
| 5-HT1A | < 6.5 | > 60-fold | [4] |
| 5-HT1E | < 6.5 | > 60-fold | [4] |
| 5-HT1F | < 6.5 | > 60-fold | [4] |
| 5-HT2A | < 6.5 | > 60-fold | [4] |
| 5-HT2C | < 6.5 | > 60-fold | [4] |
Mechanism of Action in Anxiety
The 5-HT1B receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] By acting as an antagonist and inverse agonist, SB-224289 blocks this inhibitory pathway. This disinhibition leads to an increase in the release of various neurotransmitters, depending on the location of the 5-HT1B heteroreceptor. For instance, blockade of 5-HT1B autoreceptors on serotonergic neurons increases serotonin release, while antagonism of heteroreceptors on GABAergic or glutamatergic neurons can modulate their respective neurotransmission, thereby influencing anxiety-related behaviors.[1]
Signaling Pathway of 5-HT1B Receptor Antagonism
Preclinical Evidence in Animal Models of Anxiety
The effects of SB-224289 in animal models of anxiety have yielded mixed results, suggesting a complex role for the 5-HT1B receptor in anxiety modulation.
Anxiolytic-like Effects
Some studies have reported anxiolytic-like effects of SB-224289. For instance, in the Vogel conflict test, a model sensitive to anxiolytics, SB-224289 has been shown to increase the number of punished licks, indicative of an anti-anxiety effect.[6] Additionally, in a geotaxis test in zebrafish, SB-224289 demonstrated anxiolytic properties.[7]
Anxiogenic-like Effects
Conversely, other studies have observed anxiogenic-like effects. In an open field/novel object exploration test, SB-224289 increased anxiety-like behavior in rats.[8] Similarly, in a scototaxis (light/dark) test in zebrafish, SB-224289 was found to be slightly anxiogenic.[7]
Data Presentation: Behavioral Effects of SB-224289 in Anxiety Models
| Animal Model | Species | Dose Range | Effect on Anxiety | Reference |
| Vogel Conflict Test | Rat | Not Specified | Anxiolytic | [6] |
| Geotaxis Test | Zebrafish | Not Specified | Anxiolytic | [7] |
| Open Field/Novel Object | Rat | Not Specified | Anxiogenic | [8] |
| Scototaxis (Light/Dark) Test | Zebrafish | Not Specified | Slightly Anxiogenic | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are representative protocols for key experiments cited.
Vogel Conflict Test
Objective: To assess the anxiolytic potential of SB-224289 by measuring its ability to disinhibit punished behavior.
Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
Procedure:
-
Habituation: On the first day, rats are placed in the operant chamber and allowed to drink freely from the water spout for a 5-minute session to habituate to the apparatus.
-
Drug Administration: On the test day, rats are administered this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Testing: The rat is placed in the chamber. After the 20th lick, a mild electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered through the drinking spout. This punishment schedule continues for a 5-minute session.
-
Data Analysis: The primary measure is the total number of shocks received (or punished licks). An increase in the number of shocks compared to the vehicle group indicates an anxiolytic-like effect. The total volume of water consumed is also recorded.
Light/Dark Box Test
Objective: To evaluate the anxiogenic or anxiolytic effects of SB-224289 based on the natural aversion of rodents to brightly lit areas.
Animals: Male C57BL/6 mice.
Apparatus: A two-compartment box with one small, dark compartment and one large, illuminated compartment, connected by an opening.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are administered this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
-
Testing: Each mouse is placed in the center of the light compartment, facing away from the opening. The animal is allowed to freely explore the apparatus for 5 minutes.
-
Data Analysis: The time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are recorded using an automated video-tracking system. A significant decrease in the time spent in the light compartment is indicative of an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.
In Vivo Microdialysis
Objective: To measure the effect of SB-224289 on extracellular serotonin levels in specific brain regions.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex or hippocampus). Animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.
-
Drug Administration: this compound (e.g., 4 mg/kg, p.o.) is administered.
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: Serotonin levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Experimental Workflow for a Preclinical Anxiety Study
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in anxiety. Its high selectivity and inverse agonist properties allow for precise manipulation of this receptor system. The conflicting reports of its anxiolytic and anxiogenic effects underscore the complexity of serotonergic modulation of anxiety and highlight the importance of considering the specific brain region, neuronal population, and behavioral paradigm when interpreting results. Future research employing techniques such as region-specific microinjections and optogenetics in conjunction with SB-224289 will be crucial for dissecting the precise neural circuits through which the 5-HT1B receptor mediates its effects on anxiety-related behaviors. This in-depth understanding will be instrumental in the development of more targeted and effective anxiolytic therapies.
References
- 1. The 5-HT1B receptor: behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Role of serotonin in zebrafish (Danio rerio) anxiety: relationship with serotonin levels and effect of buspirone, WAY 100635, SB 224289, fluoxetine and para-chlorophenylalanine (pCPA) in two behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of SB 224289 on anxiety and cocaine-related behaviors in a novel object task - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating 5-HT1B Receptor Function with SB-224289: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of SB-224289 as a selective antagonist for the 5-hydroxytryptamine 1B (5-HT1B) receptor. It includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to SB-224289
SB-224289 is a potent and selective antagonist of the human 5-HT1B receptor. It exhibits high affinity for this receptor subtype and displays over 75-fold selectivity against other serotonin (B10506) receptors, including the closely related 5-HT1D receptor. Functionally, SB-224289 acts as an inverse agonist, meaning it can reduce the basal activity of the 5-HT1B receptor in addition to blocking the effects of agonists. This property makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.
Quantitative Data for SB-224289
The following tables summarize the binding affinity and selectivity of SB-224289 for the human 5-HT1B receptor.
Table 1: Binding Affinity of SB-224289 for the Human 5-HT1B Receptor
| Parameter | Value |
| pKi | 8.16 - 8.2 |
| Ki (nM) | ~6.9 - 6.3 |
Table 2: Selectivity of SB-224289 for Human 5-HT Receptors
| Receptor Subtype | Selectivity Fold-Change (vs. 5-HT1B) |
| 5-HT1D | > 75 |
| 5-HT1A | > 60 |
| 5-HT1E | > 60 |
| 5-HT1F | > 60 |
| 5-HT2A | > 60 |
| 5-HT2C | > 60 |
Signaling Pathways of the 5-HT1B Receptor
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[1] Its activation initiates a signaling cascade that modulates neuronal activity.
Caption: 5-HT1B receptor signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the 5-HT1B receptor with SB-224289.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [¹²⁵I]GTI (cyanopindolol) or [³H]5-HT.
-
SB-224289.
-
Non-specific binding control: High concentration of a non-radiolabeled 5-HT1B ligand (e.g., 5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of SB-224289.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of SB-224289 or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of SB-224289 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of SB-224289 to modulate G-protein activation by the 5-HT1B receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
SB-224289.
-
5-HT (as an agonist).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
-
-
Procedure:
-
Pre-incubate cell membranes (5-10 µg protein/well) with varying concentrations of SB-224289 in the assay buffer for 15-30 minutes at 30°C.
-
To measure antagonist effects, add a fixed concentration of 5-HT.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as a percentage of the basal [³⁵S]GTPγS binding or the agonist-stimulated binding.
-
In Vivo Microdialysis
This technique is used to measure the effect of SB-224289 on the extracellular levels of serotonin in the brain of freely moving animals.
-
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
SB-224289.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.
-
HPLC system with electrochemical detection (HPLC-ED) for serotonin analysis.
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) under anesthesia. Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer SB-224289 (systemically or locally via the probe).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline serotonin levels.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay determines the effect of SB-224289 on the inhibition of adenylyl cyclase activity mediated by the 5-HT1B receptor.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing the human 5-HT1B receptor.
-
SB-224289.
-
5-HT (as an agonist).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of SB-224289 (to test for inverse agonism) or a fixed concentration of SB-224289 followed by varying concentrations of 5-HT (to test for antagonism).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to increase basal cAMP levels.
-
Incubate for 15-30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit.
-
Data are typically expressed as a percentage of the forskolin-stimulated cAMP level.
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the function of the 5-HT1B receptor using SB-224289.
Caption: General experimental workflow.
Conclusion
SB-224289 is a critical pharmacological tool for the investigation of 5-HT1B receptor function. Its high affinity, selectivity, and inverse agonist properties allow for precise dissection of the receptor's role in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize SB-224289 effectively in their studies, from initial in vitro characterization to in vivo validation of its effects on neurotransmission and behavior.
References
The Discovery and Development of SB-224289 Hydrochloride: A Selective 5-HT1B Receptor Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective antagonist of the human serotonin (B10506) 1B receptor (5-HT1B), exhibiting negative intrinsic activity, also known as inverse agonism.[1] Its full chemical name is 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride.[2][3] Developed by SmithKline Beecham Pharmaceuticals, this compound has been a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor, particularly its function as a terminal autoreceptor.[1]
The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily located on the presynaptic terminals of serotonergic neurons, where it functions as an autoreceptor to inhibit the release of serotonin (5-HT). Due to the high degree of pharmacological similarity between the human 5-HT1B and 5-HT1D receptors, the development of selective ligands was a significant challenge. SB-224289 emerged as a landmark compound, displaying over 75-fold selectivity for the h5-HT1B receptor over the h5-HT1D receptor and a wide range of other receptor subtypes.[1] This high selectivity has enabled more precise investigations into the distinct functions of the 5-HT1B receptor.
This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its binding affinity, functional activity, and the key experimental protocols used in its characterization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity of SB-224289
| Receptor Subtype | Preparation | Radioligand | pKi (mean ± SEM) | Selectivity vs. h5-HT1B | Reference |
| Human 5-HT1B | Recombinant (CHO cells) | [³H]5-HT | 8.16 ± 0.06 | - | |
| Human 5-HT1D | Recombinant (CHO cells) | [³H]5-HT | 6.27 ± 0.09 | > 75-fold | |
| Guinea Pig 5-HT1B | Cerebral Cortex | [³H]5-HT | 7.91 ± 0.04 | - |
Table 2: In Vitro Functional Activity of SB-224289
| Assay | Receptor | Preparation | Parameter | Value (mean ± SEM) | Reference |
| [³⁵S]GTPγS Binding (Antagonist) | Human 5-HT1B | Recombinant (CHO cells) | pA2 | 8.4 ± 0.2 | |
| [³⁵S]GTPγS Binding (Inverse Agonist) | Human 5-HT1B | Recombinant (CHO cells) | Basal Binding Suppression | 65% | |
| [³⁵S]GTPγS Binding (Inverse Agonist) | Human 5-HT1D | Recombinant (CHO cells) | Basal Binding Suppression | 32% | |
| 5-HT-induced Contraction (Antagonist) | - | - | pEC50 | 7.9 ± 0.1 |
Table 3: In Vivo Activity of SB-224289
| Model | Species | Endpoint | Administration Route | ED50 | Reference |
| SK&F-99101-induced Hypothermia | Guinea Pig | Reversal of hypothermia | Oral (p.o.) | 3.6 mg/kg | |
| Sumatriptan-induced Inhibition of 5-HT Release | Guinea Pig | Reversal of inhibition | Oral (p.o.) | 4 mg/kg |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Ki) of SB-224289 for the 5-HT1B and 5-HT1D receptors.
a. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
b. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add the following in order:
-
150 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of SB-224289 at various concentrations or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT) for non-specific binding.
-
50 µL of [³H]5-HT (at a concentration close to its Kd).
-
-
The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.
c. Termination and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of SB-224289 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Binding Assay
This assay is used to determine the functional activity of SB-224289 as an antagonist and its inverse agonist properties at the 5-HT1B receptor.
a. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from CHO cells expressing the recombinant human 5-HT1B receptor.
b. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Membranes are pre-incubated at 30°C for 30 minutes in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4) containing 10 µM GDP and various concentrations of SB-224289 (to test for inverse agonism) or a fixed concentration of SB-224289 with varying concentrations of a 5-HT1B agonist (e.g., 5-HT) to determine antagonist potency.
-
The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 100 pM.
-
The plate is incubated for a further 30 minutes at 30°C.
c. Termination and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
d. Data Analysis:
-
For inverse agonism, the percentage reduction in basal [³⁵S]GTPγS binding in the presence of SB-224289 is calculated.
-
For antagonism, the concentration-response curves for the agonist in the absence and presence of SB-224289 are plotted. The pA2 value, a measure of antagonist potency, is determined using the Schild equation.
In Vivo SK&F-99101-induced Hypothermia in Guinea Pigs
This in vivo model is used to assess the central 5-HT1B receptor antagonist activity of SB-224289.
a. Animals:
-
Male Dunkin-Hartley guinea pigs are used for this study.
b. Procedure:
-
The basal rectal temperature of each animal is measured using a digital thermometer.
-
Animals are pre-treated with this compound administered orally (p.o.) at various doses or vehicle.
-
After a specific pre-treatment time (e.g., 60 minutes), the 5-HT1B receptor agonist SK&F-99101 is administered intraperitoneally (i.p.) to induce hypothermia.
-
Rectal temperature is measured at regular intervals (e.g., every 30 minutes) for a period of several hours.
c. Data Analysis:
-
The change in rectal temperature from the basal level is calculated for each animal at each time point.
-
The ability of SB-224289 to reverse the hypothermic effect of SK&F-99101 is determined.
-
The ED50 value (the dose of SB-224289 that produces 50% of the maximal reversal of hypothermia) is calculated.
Mandatory Visualizations
Caption: 5-HT1B Autoreceptor Signaling Pathway and the Action of SB-224289.
Caption: Experimental Workflow for the [³⁵S]GTPγS Functional Binding Assay.
Conclusion
This compound has proven to be an invaluable pharmacological tool for the study of the 5-HT1B receptor. Its high affinity and, most notably, its selectivity over the 5-HT1D receptor have allowed for a more precise delineation of the roles of these closely related receptor subtypes. The characterization of SB-224289 as a competitive antagonist with inverse agonist properties has further enhanced its utility in investigating the constitutive activity of the 5-HT1B receptor. The experimental methodologies detailed in this guide have been fundamental in establishing the pharmacological profile of SB-224289 and have served as a basis for numerous subsequent studies in the field of serotonergic neurotransmission. The continued use of this and similar selective compounds will undoubtedly lead to a deeper understanding of the complex roles of serotonin in health and disease.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
The Pharmacological Profile of SB-224289 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key player in the modulation of neurotransmission.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SB-224289, detailing its binding affinity, functional activity, and effects in various experimental models. The information presented herein is intended to support further research and drug development efforts targeting the 5-HT1B receptor.
Core Pharmacological Attributes
This compound is distinguished by its high affinity and selectivity for the human 5-HT1B receptor, exhibiting a pKi of approximately 8.2.[1][2] Notably, it displays over 60- to 75-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[1][2] This selectivity is a critical attribute, minimizing off-target effects and enabling more precise pharmacological investigation.
Beyond its antagonist activity, SB-224289 has been characterized as an inverse agonist. This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the 5-HT1B receptor. This property can be particularly valuable in conditions where the receptor exhibits elevated spontaneous activity.
The compound is centrally active following oral administration, a crucial characteristic for its use in in vivo studies and for its potential as a therapeutic agent.[1][2]
Quantitative Data Summary
The binding affinity and functional potency of this compound have been quantified in various in vitro assays. The following tables summarize these key quantitative parameters.
| Binding Affinity (Ki) | |
| Receptor | pKi |
| Human 5-HT1B | 8.2[1][2] |
| Selectivity Profile | |
| Receptor Subtype | Selectivity vs. 5-HT1B |
| 5-HT1D | >60-fold[1][2] |
| 5-HT1A | >60-fold[1][2] |
| 5-HT1E | >60-fold[1][2] |
| 5-HT1F | >60-fold[1][2] |
| 5-HT2A | >60-fold[1][2] |
| 5-HT2C | >60-fold[1][2] |
| Functional Activity | |
| Assay | Value |
| pA2 (Antagonist Potency) | 8.4 ± 0.2[3] |
| pEC50 (Functional Potency) | 7.9 ± 0.1[3] |
Signaling Pathways
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Antagonism of this receptor by SB-224289 blocks the downstream effects of agonist binding, which include the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1B receptor activation can trigger signaling through β-arrestin pathways, which can mediate distinct cellular responses. The diagram below illustrates the signaling cascade affected by SB-224289.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of SB-224289 for the 5-HT1B receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Serotonin or other suitable 5-HT1B receptor radioligand.
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and a range of concentrations of SB-224289.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).
-
Add the membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[4]
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of SB-224289 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]
[35S]GTPγS Binding Assay
This functional assay measures the ability of SB-224289 to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1B receptor.
-
[35S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
A 5-HT1B receptor agonist (e.g., 5-Carboxamidotryptamine).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment as for the radioligand binding assay.
Procedure:
-
Resuspend cell membranes in assay buffer.
-
In a 96-well plate, add the membrane suspension, 10 µM GDP, and varying concentrations of SB-224289.
-
Pre-incubate for 15 minutes at 30°C.
-
Add the 5-HT1B agonist at a concentration that elicits a submaximal response (e.g., its EC80).
-
Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash the filters as described for the radioligand binding assay.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the ability of SB-224289 to inhibit agonist-stimulated [35S]GTPγS binding and calculate its pA2 value.
Elevated Plus-Maze Test for Anxiolytic Activity
This in vivo behavioral assay is used to assess the anxiolytic-like effects of SB-224289 in rodents.[6]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm for rats).
-
Two opposite arms are open, and two are enclosed by high walls.
-
Dimensions for rats: arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high.[7]
-
A video camera is mounted above the maze to record the sessions.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.[6]
-
Administer SB-224289 (e.g., 1-10 mg/kg, i.p.) or vehicle to the animals and allow for a pre-treatment period (e.g., 30 minutes).
-
Place the animal individually in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute test period.[1][8]
-
Record the session using a video tracking system.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to remove olfactory cues.[6]
-
Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Rat Pup Ultrasonic Vocalization Test
This assay assesses the potential anxiolytic effects of SB-224289 by measuring the reduction in distress calls of isolated rat pups.
Procedure:
-
Separate rat pups (typically 8-10 days old) from their dam and littermates.
-
Administer SB-224289 or vehicle to the pups.
-
Place each pup individually in a temperature-controlled isolation chamber.
-
Record the ultrasonic vocalizations (USVs) emitted by the pup for a set period (e.g., 5 minutes) using a specialized microphone and software.
-
Analyze the number and duration of the USVs. A decrease in USVs is indicative of an anxiolytic-like effect.
Conclusion
This compound is a highly selective and potent 5-HT1B receptor antagonist with inverse agonist properties. Its well-characterized pharmacological profile, including its in vitro binding and functional activities and its in vivo anxiolytic-like effects, makes it an invaluable tool for investigating the physiological and pathological roles of the 5-HT1B receptor. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and robust research in this area, ultimately contributing to the development of novel therapeutics targeting the serotonergic system.
References
- 1. STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. | Research SOP [researchsop.com]
- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. newcastle.edu.au [newcastle.edu.au]
- 8. protocols.io [protocols.io]
Unveiling the Role of SB-224289 Hydrochloride in Serotonin Release: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of SB-224289 hydrochloride, a potent and selective 5-HT1B receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, its distinct effects on serotonin (B10506) (5-HT) release, and the experimental frameworks used to characterize its pharmacological profile.
Core Mechanism of Action: A Selective 5-HT1B Antagonist with Inverse Agonist Properties
This compound is a highly selective antagonist of the human 5-HT1B receptor.[1][2] It exhibits a high binding affinity for this receptor with a pKi value of 8.2. Notably, its selectivity for the 5-HT1B receptor is over 75-fold higher than for the 5-HT1D receptor and other serotonin receptor subtypes.[1][2] Beyond simple antagonism, this compound also displays negative intrinsic activity, meaning it acts as an inverse agonist.[1][2][3] This property allows it to reduce the basal activity of the 5-HT1B receptor in the absence of an agonist.
The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, playing a crucial role in the negative feedback mechanism that regulates the release of serotonin.[1][2][4][5] By blocking this receptor, this compound effectively removes this inhibitory brake, leading to an increase in serotonin release from the neuron terminals.[1][2][4]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi (mean ± SEM) | Reference |
| 5-HT1B | Human | 8.16 ± 0.06 | [1][2] |
| 5-HT1B | Guinea-pig | 7.91 ± 0.04 | |
| 5-HT1D | Human | 6.27 ± 0.09 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Species | Activity | pKB | Reference |
| [³⁵S]GTPγS Binding | 5-HT1B | Human | Inverse Agonist (suppressed basal binding by 65%) | - | |
| [³⁵S]GTPγS Binding | 5-HT1D | Human | Inverse Agonist (suppressed basal binding by 32%) | - | |
| [³H]5-HT Release | 5-HT1B | Guinea-pig | Antagonist | 7.8 | [4] |
| [³H]5-HT Release | 5-HT1B | Rat | Antagonist | 7.6 | [4] |
Table 3: In Vitro Effects of SB-224289 on Serotonin Release
| Preparation | Species | Effect | Maximal Potentiation (% of control) | Reference |
| Electrically stimulated cerebral cortical slices | Guinea-pig | Potentiated [³H]5-HT release | Not specified, but to the same extent as methiothepin | [1][2] |
| Electrically stimulated cortical slices | Rat | Potentiated [³H]5-HT release | 138% | [4] |
| Electrically stimulated cortical slices | Guinea-pig | Potentiated [³H]5-HT release | 168% | [4] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the effects of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for 5-HT1B and other receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1B or 5-HT1D receptors.[1][2]
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]5-HT or [¹²⁵I]iodocyanopindolol) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an antagonist or inverse agonist at 5-HT1B receptors.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the 5-HT1B or 5-HT1D receptor are used.[1][2]
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound in the presence or absence of a 5-HT agonist.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by liquid scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a rightward shift in the agonist concentration-response curve indicates competitive antagonism. A decrease in basal [³⁵S]GTPγS binding signifies inverse agonist activity.[1][2]
In Vitro Superfusion of Brain Slices
Objective: To measure the effect of this compound on neurotransmitter release from brain tissue.
Methodology:
-
Tissue Preparation: Slices of guinea-pig or rat cerebral cortex are prepared.[1][2][4]
-
Radiolabeling: The slices are incubated with [³H]5-HT to label the serotonergic nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: Serotonin release is evoked by electrical stimulation.[1][2][4]
-
Sample Collection: The perfusate is collected in fractions.
-
Quantification: The amount of [³H]5-HT in each fraction is determined by liquid scintillation counting.
-
Drug Application: this compound is added to the perfusion buffer to assess its effect on stimulated [³H]5-HT release.
In Vivo Microdialysis
Objective: To measure extracellular serotonin levels in the brain of freely moving animals following administration of this compound.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., frontal cortex, dentate gyrus) of an anesthetized rat or guinea pig.[6][7][8] The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[6][7]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[6][7][8]
-
Equilibration: The system is allowed to equilibrate to establish a stable baseline of serotonin levels.[7]
-
Sample Collection: Dialysate samples are collected at regular intervals.[6][7][8]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.[7]
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in the action of this compound.
Caption: Mechanism of this compound action at the 5-HT1B autoreceptor.
Caption: General workflow for an in vivo microdialysis study.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in regulating serotonin release. Its high selectivity and inverse agonist properties make it a precise instrument for dissecting serotonergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the continued exploration of this and similar compounds, ultimately contributing to a deeper understanding of the serotonergic system and its therapeutic potential.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The effect of SB-269970, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Preclinical Profile of SB-224289 Hydrochloride: Focus on Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and selective 5-HT1B receptor antagonist, also exhibiting inverse agonist properties.[1][2] Its high affinity and selectivity for the human 5-HT1B receptor have positioned it as a valuable research tool for elucidating the role of this receptor in various physiological and pathological processes, including anxiety. This technical guide provides a comprehensive overview of the preclinical data related to SB-224289, with a particular focus on the evidence regarding its potential anxiolytic or anxiogenic effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Core Pharmacological Data of this compound
SB-224289 is characterized by its high binding affinity and selectivity for the 5-HT1B receptor. The following tables summarize the key in vitro and in vivo pharmacological parameters.
Table 1: Receptor Binding Affinity of SB-224289
| Receptor Subtype | Species | pKi (mean ± SEM) | Selectivity vs. 5-HT1B |
| 5-HT1B | Human | 8.16 ± 0.06 | - |
| 5-HT1D | Human | 6.27 ± 0.09 | > 75-fold[1] |
| Other 5-HT receptors (1A, 1E, 1F, 2A, 2C) | Human | - | > 60-fold[3] |
Table 2: Functional Activity of SB-224289
| Assay | Preparation | Effect | Potency |
| [³⁵S]GTPγS Binding | Recombinant human 5-HT1B/1D receptors (CHO cells) | Inverse agonist (suppressed basal binding by 65% at 5-HT1B) | Higher potency at 5-HT1B vs. 5-HT1D[1][2] |
| 5-HT-induced [³⁵S]GTPγS Binding | Recombinant human 5-HT1B receptors | Potent antagonist | pA2 = 8.4 ± 0.2[4] |
| Electrically Stimulated [³H]5-HT Release | Guinea-pig cerebral cortical slices | Potentiated release | Significant enhancement at 100 nM and 1 µM[4] |
| SK&F-99101-induced Hypothermia | Guinea-pig | Potent antagonist | ED₅₀ = 3.6 mg/kg, p.o.[4][5] |
| Sumatriptan-induced inhibition of 5-HT release | Guinea-pig | Reversal of inhibition | Effective at 4 mg/kg, p.o.[4][5] |
Anxiolytic and Anxiogenic Profile: Preclinical Evidence
The role of 5-HT1B receptor antagonists in anxiety is complex. Blockade of presynaptic 5-HT1B autoreceptors is hypothesized to increase synaptic serotonin (B10506) levels, which could contribute to anxiolytic effects. However, the direct preclinical evidence for anxiolytic effects of SB-224289 is limited and, in some contexts, contradictory.
One study investigating the effects of SB-224289 on cocaine-related behaviors reported an anxiogenic-like effect in an open field/novel object exploration test in rats. Animals treated with SB-224289 spent significantly more time in the corners of the open field, a behavior indicative of increased anxiety.
Experimental Protocols
Detailed methodologies for key behavioral assays relevant to the assessment of anxiolytic-like effects are provided below.
Elevated Plus-Maze (EPM) Test
This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
The subject animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity.
Social Interaction Test
This test assesses the natural tendency of rodents to interact with a conspecific, a behavior that is reduced in anxiogenic states.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Pairs of unfamiliar, weight- and sex-matched rodents are placed in the center of the arena.
-
Their social behavior is recorded for a defined period (e.g., 10 minutes).
-
The test can be conducted under different conditions of illumination and familiarity of the test arena to modulate the baseline level of anxiety.
-
-
Key Parameters Measured:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Locomotor activity.
-
-
Interpretation: Anxiolytic drugs are expected to increase the duration of active social interaction without causing sedation or hyperactivity.
Open Field Test
This test is used to assess general locomotor activity and exploratory behavior, and can also provide insights into anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of squares, including a central and a peripheral zone.
-
Procedure:
-
The animal is placed in the center or a corner of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
-
Key Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Interpretation: A lower propensity to enter and spend time in the center of the open field is often interpreted as an indication of higher anxiety-like behavior.
Signaling Pathways and Experimental Workflow
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o. Antagonism of this receptor by SB-224289 blocks these downstream effects.
General Experimental Workflow for Preclinical Anxiety Studies
The following diagram illustrates a typical workflow for evaluating the anxiolytic/anxiogenic potential of a compound like SB-224289.
Pharmacokinetics and Bioavailability
This compound is reported to be centrally active following oral administration in vivo, indicating that it can cross the blood-brain barrier to engage its target, the 5-HT1B receptor, in the central nervous system.[3] However, detailed pharmacokinetic parameters such as oral bioavailability, plasma half-life, and brain-to-plasma concentration ratios are not extensively reported in publicly available literature.
Conclusion
This compound is a highly selective and potent 5-HT1B receptor antagonist with inverse agonist properties. Its mechanism of action, involving the blockade of presynaptic 5-HT1B autoreceptors and subsequent enhancement of serotonin release, provides a strong theoretical rationale for its potential as an anxiolytic agent. However, the existing preclinical behavioral data is sparse and, in at least one study involving co-administration with cocaine, suggests a potential anxiogenic-like profile.
Further research is required to systematically evaluate the dose-dependent effects of SB-224289 alone in a battery of validated animal models of anxiety. Such studies are crucial to definitively characterize its anxiolytic or anxiogenic potential and to determine its therapeutic utility, if any, in the treatment of anxiety disorders. The detailed experimental protocols and pathway information provided in this guide are intended to facilitate such future investigations.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]
The Selective 5-HT1B Receptor Antagonist SB-224289 Hydrochloride: A Technical Guide for Studying Cocaine Self-Administration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-224289 hydrochloride, a potent and selective 5-HT1B receptor antagonist, and its application in preclinical research on cocaine self-administration. We will explore its mechanism of action, detail relevant experimental protocols, and present key data in a structured format to facilitate understanding and future research design.
Introduction: The Role of the Serotonin (B10506) 1B Receptor in Cocaine Addiction
The serotonin (5-HT) system, a key regulator of mood, cognition, and behavior, is intricately involved in the neurobiology of addiction. Specifically, the 5-HT1B receptor subtype has emerged as a significant modulator of the reinforcing and motivational properties of cocaine.[1] Cocaine's primary mechanism of action is the blockade of monoamine reuptake transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine, and serotonin.[2] The interaction between the serotonin and dopamine systems is critical, and 5-HT1B receptors, located on presynaptic terminals in brain regions like the basal ganglia and frontal cortex, play a crucial role in regulating the release of various neurotransmitters, including dopamine and serotonin itself.[3]
SB-224289 is a highly selective antagonist and inverse agonist for the human 5-HT1B receptor.[4][5][6] Its utility in research stems from its ability to parse the specific contribution of the 5-HT1B receptor in complex behaviors like drug seeking and taking. Understanding how blocking this receptor with SB-224289 alters cocaine self-administration provides valuable insights into potential therapeutic targets for cocaine use disorder.
This compound: Mechanism of Action and Pharmacology
This compound is distinguished by its high affinity and selectivity for the 5-HT1B receptor. It functions as a competitive antagonist, blocking the receptor from being activated by endogenous serotonin or by 5-HT1B agonists.[4] Furthermore, it exhibits negative intrinsic activity (inverse agonism), meaning it can reduce the receptor's basal level of signaling activity.[4][6]
Binding Affinity and Selectivity
SB-224289's pharmacological profile is characterized by its potent and selective binding to the human 5-HT1B receptor, with significantly lower affinity for other serotonin receptor subtypes, including the closely related 5-HT1D receptor.[4][5]
| Parameter | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human 5-HT1B | 8.16 ± 0.06 | [4][5] |
| Selectivity | >75-fold | Over all other 5-HT receptors, including 5-HT1D | [4][5] |
Signaling Pathways of the 5-HT1B Receptor
By blocking this receptor, SB-224289 prevents these downstream effects. As a terminal autoreceptor on serotonergic neurons, its blockade can lead to an increase in serotonin release.[4]
Application of SB-224289 in Cocaine Self-Administration Paradigms
Studies using SB-224289 have been instrumental in defining the nuanced role of the 5-HT1B receptor in cocaine reinforcement. The effects of modulating this receptor are highly dependent on the phase of the addiction cycle (e.g., initial acquisition, maintenance, or relapse after abstinence).
Effects on Maintenance of Cocaine Self-Administration
During the maintenance phase, where subjects have stable patterns of drug-taking, SB-224289 administered alone often has minimal to no effect on the amount of cocaine self-administered.[11][12] However, its utility is clearly demonstrated when used in combination with 5-HT1B receptor agonists (e.g., CP 94,253). These agonists typically enhance the reinforcing effects of cocaine, causing a leftward shift in the dose-response curve.[12] Pre-treatment with SB-224289 reliably blocks this agonist-induced enhancement, confirming that the effect is mediated specifically by the 5-HT1B receptor.[11][12]
Effects After a Period of Abstinence
The modulatory role of the 5-HT1B receptor appears to shift following a period of forced abstinence from cocaine. In this context, administration of a 5-HT1B agonist can attenuate cocaine intake.[11] SB-224289, when administered before the agonist in abstinent subjects, blocks this attenuating effect.[11] This suggests a dynamic, abstinence-induced change in how the 5-HT1B system modulates cocaine's reinforcing properties.
Data on SB-224289 Effects in Cocaine Self-Administration
The following table summarizes key findings from studies investigating the effects of SB-224289 on cocaine self-administration in rats.
| Study Focus | SB-224289 Dose (Route) | Co-Administered Drug | Reinforcement Schedule | Key Finding | Reference |
| Maintenance Phase | 5.0 mg/kg (i.p.) | CP 94,253 (5.6 mg/kg, s.c.) | Fixed Ratio (FR) 5 | Blocked the agonist-induced enhancement of cocaine's reinforcing effects. | [12] |
| Post-Abstinence | 5.0 mg/kg (i.p.) | CP 94,253 (5.6 mg/kg, s.c.) | Fixed Ratio (FR) 5 | Administered alone, it did not alter cocaine intake but blocked the attenuating effect of the agonist. | [11] |
| Locomotor Activity | Not specified | Cocaine | Open Field | Reduced cocaine-induced locomotion but increased anxiety-like behavior. | [13] |
| Cocaine Seeking | Not specified | Not applicable | Reinstatement Model | Other 5-HT1B antagonists (SB 216641) have been shown to reduce cocaine-seeking behavior. | [14] |
Experimental Protocol: Intravenous Cocaine Self-Administration in Rats
A standard and widely used model to assess the reinforcing effects of drugs is the intravenous self-administration paradigm in rodents. The following protocol outlines the key steps for such an experiment designed to test the effects of SB-224289.
Subjects and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).[15]
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design (e.g., food restriction for sucrose (B13894) self-administration controls).
Surgical Procedure: Intravenous Catheterization
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Catheter Construction: Prepare a chronic indwelling intravenous catheter from Silastic tubing attached to a 22-gauge cannula bent at a right angle.
-
Implantation: Aseptically implant the catheter into the right jugular vein. The tubing is passed subcutaneously to the mid-scapular region and exits through a small incision where it is attached to a vascular access port or a connector mounted on the skull with dental acrylic.
-
Post-Operative Care: Administer post-operative analgesics and allow at least one week for recovery. Catheters should be flushed daily with a heparinized saline solution to maintain patency.
Apparatus
-
Operant Conditioning Chambers: Standard chambers equipped with two response levers (one "active," one "inactive"), a stimulus light above the active lever, and a drug infusion pump connected to the rat's catheter via a protected tether and swivel system.[16]
Behavioral Procedure
-
Acquisition/Training:
-
Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5-0.75 mg/kg/infusion).[17][18]
-
Each active lever press results in a brief infusion (e.g., 5 seconds), accompanied by the illumination of the stimulus light.[17]
-
A "time-out" period (e.g., 20 seconds) follows each infusion, during which lever presses have no consequence.[17]
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions (e.g., 2-3 hours daily) continue until a stable pattern of responding is established, typically on a Fixed Ratio 1 (FR1) or FR2 schedule.[18]
-
-
Testing Phase (Maintenance):
-
Once stable self-administration is achieved, pre-treatment studies can begin.
-
Administer SB-224289 (e.g., 5.0 mg/kg, i.p.) or its vehicle 60 minutes prior to the self-administration session.[11]
-
If testing interactions, a 5-HT1B agonist (e.g., CP 94,253) or its vehicle can be administered 15 minutes before the session.[11]
-
Record the number of infusions earned, and responses on both active and inactive levers.
-
-
Testing Phase (Abstinence and Reinstatement):
-
Following stable self-administration, rats undergo a period of forced abstinence (e.g., 21 days) in their home cages.[11]
-
To test for reinstatement of drug-seeking behavior (a model of relapse), rats are returned to the chambers, and lever pressing is extinguished (presses have no consequence).
-
Reinstatement can be triggered by a priming injection of cocaine or presentation of cocaine-associated cues. The effect of SB-224289 on this reinstated behavior is then measured.[19]
-
Data Analysis
-
The primary dependent variable is the number of cocaine infusions self-administered.
-
Statistical analysis is typically performed using Analysis of Variance (ANOVA) to compare the effects of different drug treatments, followed by post-hoc tests (e.g., Newman-Keuls) for pairwise comparisons.[11]
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of the 5-HT1B receptor in the neurobiological mechanisms underlying cocaine addiction. Its high selectivity allows for precise dissection of this receptor's contribution to cocaine's reinforcing effects. While it may not suppress cocaine intake on its own during the maintenance phase, its ability to block the effects of 5-HT1B agonists is crucial for confirming receptor-specific actions. Furthermore, its use in studies involving abstinence and reinstatement is helping to unravel the dynamic changes in the serotonin system that may contribute to relapse. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize SB-224289 to further our understanding of cocaine use disorder and to explore the 5-HT1B receptor as a potential therapeutic target.
References
- 1. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of SB 224289 on anxiety and cocaine-related behaviors in a novel object task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using cocaine and apomorphine self-administration in rats to measure the pharmacokinetics of competitive dopamine receptor antagonists administered by different routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of Cocaine or σ Receptor Agonist Self Administration by Subtype-Selective σ Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ESG-1–60 and ESG-1–61: Novel dopamine D3 receptor-preferring partial agonists/antagonists that inhibit cocaine taking and seeking in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stimulation of 5-HT1B receptors decreases cocaine- and sucrose-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-224289 in Circadian Rhythm Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of SB-224289, a selective 5-HT1B receptor antagonist, in the field of circadian rhythm research. While direct quantitative data on the effects of SB-224289 on circadian parameters are limited in publicly available literature, this guide synthesizes the established role of the 5-HT1B receptor in circadian regulation, primarily through studies involving 5-HT1B agonists, to infer the mechanism and potential applications of SB-224289.
Introduction to SB-224289 and the 5-HT1B Receptor in Circadian Rhythms
The master circadian clock in mammals, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, is synchronized to the 24-hour day-night cycle primarily by light. Serotonin (5-HT), a neurotransmitter, modulates the SCN's response to photic cues. The 5-HT1B receptor, a Gi/o protein-coupled receptor, is densely expressed on the presynaptic terminals of retinal ganglion cells that project to the SCN.
SB-224289 is a potent and selective antagonist of the 5-HT1B receptor. Its high affinity and selectivity make it a valuable tool for dissecting the precise role of this receptor in various physiological processes, including the intricate machinery of the circadian clock.
Mechanism of Action in the Circadian System
The prevailing hypothesis is that activation of presynaptic 5-HT1B receptors on retinal afferents in the SCN inhibits the release of glutamate (B1630785), the primary neurotransmitter responsible for conveying light information to the master clock. This inhibition attenuates the phase-shifting effects of light on circadian rhythms.
As a selective antagonist, SB-224289 is expected to block this inhibitory effect of endogenous serotonin. By preventing the activation of 5-HT1B receptors, SB-224289 would theoretically enhance the light-induced phase shifts of the circadian clock. This action provides a powerful method to investigate the modulatory role of the serotonergic system on photic entrainment.
Quantitative Data on 5-HT1B Receptor Modulation of Circadian Rhythms
Table 1: Pharmacological Profile of SB-224289
| Parameter | Value | Reference |
| Receptor Target | 5-HT1B | [1] |
| Action | Antagonist / Inverse Agonist | [1] |
| Binding Affinity (pKi) | 8.2 | [1] |
| Binding Affinity (pK1) | 8.16 ± 0.06 | [1] |
| Selectivity | > 75-fold over other 5-HT receptors | [1] |
Table 2: Effects of 5-HT1B Receptor Agonists on Light-Induced Phase Shifts
| Agonist | Animal Model | Circadian Time (CT) of Light Pulse | Light Pulse Duration | Agonist Dose | Effect on Phase Shift | Reference |
| TFMPP | Syrian Hamster | CT14 (Phase Delay) | 15 min | 5 mg/kg | Inhibition of phase delay | [2] |
| TFMPP | Syrian Hamster | CT19 (Phase Advance) | 15 min | 5 mg/kg | Inhibition of phase advance | [2] |
| CGS-12066B | Syrian Hamster | CT19 (Phase Advance) | 15 min | 10 mg/kg | Inhibition of phase advance | [2] |
Note: The data in Table 2 illustrates the inhibitory role of 5-HT1B receptor activation on light-induced phase shifts. It is hypothesized that application of SB-224289 would counteract these effects, thereby potentiating light-induced phase shifts.
Experimental Protocols
This section outlines a detailed, generalized methodology for investigating the effects of SB-224289 on light-induced phase shifts in a rodent model, based on common practices in circadian rhythm research.
Animals and Housing
-
Species: Syrian hamster (Mesocricetus auratus) or C57BL/6 mouse.
-
Housing: Individually housed in cages equipped with running wheels.
-
Environment: Maintained in a light-tight, ventilated chamber with controlled temperature and humidity.
-
Initial Light Cycle: Entrained to a 12:12 hour light-dark cycle (LD 12:12) for at least two weeks.
Drug Preparation and Administration
-
Compound: SB-224289 hydrochloride.
-
Vehicle: A sterile solution of 0.9% saline. The solubility of SB-224289 in aqueous solutions should be confirmed, and the use of a small percentage of a solubilizing agent like DMSO, followed by dilution in saline, may be necessary.
-
Administration Route: Intraperitoneal (IP) injection or intracerebroventricular (ICV) infusion for more targeted delivery to the SCN.
-
Dosage: A dose-response curve should be established. Based on preclinical studies in other fields, a starting IP dose range of 1-10 mg/kg could be explored.
-
Timing: Administer SB-224289 or vehicle 30-60 minutes prior to the light pulse to ensure the drug has reached its target.
Phase-Shifting Paradigm (Aschoff Type I Protocol)
-
Free-run: After entrainment, transfer animals to constant darkness (DD) to allow their circadian rhythms to free-run.
-
Activity Monitoring: Continuously record wheel-running activity using a data acquisition system.
-
Phase Assessment: After at least 10 days in DD, determine the free-running period (tau) and the phase of the activity onset for each animal.
-
Treatment: On the day of the experiment, administer SB-224289 or vehicle at a specific circadian time (CT).
-
Light Pulse: Following drug administration, expose the animals to a brief light pulse (e.g., 15 minutes, 100-300 lux). The timing of the light pulse should be chosen to induce either a phase delay (e.g., CT14) or a phase advance (e.g., CT19).
-
Post-Pulse Monitoring: Continue to record wheel-running activity in DD for at least 10 days after the light pulse.
-
Data Analysis: Calculate the phase shift by comparing the phase of the activity rhythm on the days following the light pulse to the projected phase based on the pre-pulse free-running rhythm.
Analysis of Gene Expression
-
To investigate the molecular correlates of the behavioral phase shifts, a separate cohort of animals can be euthanized at various time points after the light pulse (e.g., 30, 60, 120 minutes).
-
The SCN can be dissected, and the expression of immediate-early genes like c-fos and clock genes like Per1 can be quantified using techniques such as in situ hybridization or qPCR.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of SB-224289's role in circadian rhythms.
Figure 1: Signaling Pathway of 5-HT1B Receptor Modulation of Photic Entrainment. This diagram illustrates how serotonin, acting on presynaptic 5-HT1B receptors, inhibits glutamate release. SB-224289 blocks this inhibition, thereby facilitating the downstream signaling cascade that leads to a phase shift.
Figure 2: Experimental Workflow for In Vivo Phase Shift Studies. This flowchart outlines the key steps in a typical experiment to assess the effect of SB-224289 on light-induced circadian phase shifts in a rodent model.
Conclusion and Future Directions
SB-224289 stands as a critical tool for elucidating the role of the 5-HT1B receptor in circadian biology. While the current body of research strongly implicates the 5-HT1B receptor in the modulation of light-induced phase shifts, further studies utilizing selective antagonists like SB-224289 are necessary to provide direct quantitative evidence of its effects. Future research should focus on:
-
Dose-response studies: To determine the precise concentrations of SB-224289 required to modulate circadian responses to light.
-
Effects on free-running rhythms: To investigate whether the 5-HT1B receptor plays a role in regulating the endogenous period and amplitude of the circadian clock, independent of photic input.
-
Interaction with non-photic cues: To explore whether SB-224289 can influence phase shifts induced by non-photic stimuli, such as exercise or novel environments.
By employing rigorous experimental designs and leveraging the selectivity of SB-224289, researchers can further unravel the complex interplay between the serotonergic system and the master circadian pacemaker, paving the way for potential therapeutic interventions for circadian rhythm disorders.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5HT1B receptor agonists inhibit light-induced phase shifts of behavioral circadian rhythms and expression of the immediate-early gene c-fos in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity and Selectivity of SB-224289 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-224289 hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 5-HT1B receptor. This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, compiled from publicly available scientific literature. Detailed methodologies for the key experiments used to characterize this compound are also presented, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. The 5-HT1B receptor subtype, a G protein-coupled receptor (GPCR), is of particular interest as a therapeutic target for various neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the 5-HT1B receptor due to its high binding affinity and remarkable selectivity.
Binding Affinity and Selectivity Profile
This compound exhibits a high affinity for the human 5-HT1B receptor, with a pKi value consistently reported to be approximately 8.2.[1][2] This corresponds to a Ki in the low nanomolar range, indicating a strong interaction with the receptor.
The selectivity of this compound is a key feature that distinguishes it as a superior research tool. It displays a significantly lower affinity for other serotonin receptor subtypes, as well as for receptors of other neurotransmitter systems.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and selectivity of this compound.
Table 1: Binding Affinity of SB-224289 at Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | pKi | Selectivity Fold vs. 5-HT1B |
| 5-HT1B | 8.16 - 8.2 [1][3][4][5] | - |
| 5-HT1D | <6.3 | >60[1][2] |
| 5-HT1A | <6.3 | >60[1][2] |
| 5-HT1E | <6.3 | >60[1][2] |
| 5-HT1F | <6.3 | >60[1][2] |
| 5-HT2A | <6.3 | >60[1][2] |
| 5-HT2C | <6.3 | >60[1][2] |
Table 2: Selectivity of SB-224289 against Non-Serotonergic Receptors
| Receptor Family | Receptor Subtype | pKi or % Inhibition @ 1µM |
| Adrenergic | α1, α2 | Low Affinity |
| Dopaminergic | D1, D2 | Low Affinity |
| Histaminergic | H1 | Low Affinity |
| Muscarinic | M1-M5 | Low Affinity |
Note: Specific quantitative data for non-serotonergic receptors is limited in the public domain, with sources generally stating "low affinity" or ">75-fold selectivity over all other receptors tested thus far."[3][4][5]
Experimental Protocols
The binding affinity and selectivity of this compound have been determined primarily through two key experimental techniques: radioligand binding assays and [35S]GTPγS functional assays.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the interaction between a ligand (in this case, SB-224289) and a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a non-labeled compound (the "competitor," e.g., SB-224289) to displace the radiolabeled ligand is then measured.
Detailed Methodology:
A common protocol for determining the binding affinity of compounds at the 5-HT1B receptor involves the following steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1B receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: A radiolabeled antagonist with high affinity for the 5-HT1B receptor is used. A commonly employed radioligand for this purpose is [3H]-GR125743.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligand (SB-224289). The incubation is typically carried out in a buffer solution at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow:
[35S]GTPγS Functional Assays
[35S]GTPγS binding assays are functional assays that measure the activation of G proteins, which is a downstream event following receptor activation. For antagonist compounds like SB-224289, these assays are used to determine their ability to block agonist-induced G protein activation.
Detailed Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the human 5-HT1B receptor are used.
-
Assay Components: The assay mixture contains the cell membranes, a 5-HT1B receptor agonist (e.g., 5-HT), varying concentrations of the antagonist (SB-224289), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The components are incubated together, typically at 30°C. In the presence of an agonist, the 5-HT1B receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the associated G protein. [35S]GTPγS competes with GTP for binding to the activated G protein.
-
Separation: The reaction is terminated, and the [35S]GTPγS-bound G proteins are separated from the unbound [35S]GTPγS, usually by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The ability of SB-224289 to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its potency as an antagonist.
Diagram of [35S]GTPγS Binding Assay Principle:
Signaling Pathways
The 5-HT1B receptor is a member of the Gi/o family of GPCRs. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). SB-224289, as an antagonist, blocks this signaling cascade by preventing agonist binding to the receptor.
Diagram of the 5-HT1B Receptor Signaling Pathway:
Conclusion
This compound is a highly valuable pharmacological tool for the study of the 5-HT1B receptor. Its high affinity and exceptional selectivity make it an ideal ligand for in vitro and in vivo experiments aimed at understanding the role of this receptor in health and disease. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of serotonergic neurotransmission.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. SB‐224289–a novel selective (human) 5‐HT1B receptor antagonist with negative intrinsic activity | Scilit [scilit.com]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-224289 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SB-224289 hydrochloride in rodent models. SB-224289 is a selective 5-HT1B receptor antagonist with inverse agonist properties, making it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes.[1][2] It displays high affinity for the human 5-HT1B receptor and has been shown to be centrally active following oral administration in vivo.[3]
Data Presentation: In Vivo Dosages
The following tables summarize the reported in vivo dosages of this compound in rat and mouse models across different research applications.
Table 1: this compound Dosage in Rat Models
| Application | Strain | Route of Administration | Dosage Range | Key Findings |
| Cocaine Self-Administration | Sprague-Dawley | Intraperitoneal (i.p.) | 5.0 mg/kg | Blocked the attenuating effect of a 5-HT1B agonist on cocaine intake.[4] |
| Cocaine Self-Administration | Sprague-Dawley | Subcutaneous (s.c.) | 3.2, 5.6, 10 mg/kg | Reversed the zolmitriptan-induced decrease in cocaine intake.[4][5] |
| Anxiety (Pup Vocalizations) | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Significantly reduced the duration of vocalizations.[6] |
Table 2: this compound Dosage in Mouse Models
| Application | Strain | Route of Administration | Dosage Range | Key Findings |
| Depression (Forced Swim Test) | Not Specified | Oral (p.o.) | 10, 30 mg/kg | Significantly reduced immobility time.[6] |
| Feeding Behavior | Wild-Type | Not Specified | Not Specified | Pretreatment blocked the effects of a 5-HT1B agonist on food intake. When administered alone, it enhanced food intake.[7] |
Signaling Pathway
This compound acts as an antagonist and inverse agonist at the 5-HT1B receptor, which is a G-protein-coupled receptor (GPCR). These receptors are negatively linked to adenylyl cyclase activity.[1]
References
- 1. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for SB-224289 Hydrochloride Administration in Mice: A Detailed Guide for Researchers
Application Notes and Protocols
This document provides a comprehensive protocol for the administration of SB-224289 hydrochloride to mice for research purposes. SB-224289 is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B), making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including anxiety, depression, and feeding behavior.
These application notes are intended for researchers, scientists, and drug development professionals. The following sections detail the mechanism of action, experimental protocols for administration, and a summary of quantitative data from relevant studies.
Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT1B receptor. It exhibits high affinity for the 5-HT1B receptor and displays inverse agonist properties in some systems. By blocking the binding of serotonin to the 5-HT1B receptor, SB-224289 inhibits the downstream signaling cascade, which is primarily coupled to the Gi/o protein. This inhibition leads to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. The 5-HT1B receptor is predominantly expressed in the central nervous system, where it functions as an autoreceptor on serotonergic neurons and as a heteroreceptor on other types of neurons, regulating the release of various neurotransmitters.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound administration in mice.
| Table 1: Effect of SB-224289 on Locomotor Activity in Mice | ||||
| Mouse Strain | Dose (mg/kg) | Route of Administration | Parameter Measured | Effect |
| DAT Knockout | 5, 10, 20 | Intraperitoneal (i.p.) | Total distance traveled | Dose-dependent decrease in hyperactivity |
| Wild-Type | 5, 10, 20 | Intraperitoneal (i.p.) | Total distance traveled | No significant effect |
| Table 2: Effect of SB-224289 on Feeding Behavior in Mice | ||||
| Mouse Strain | Dose (mg/kg) | Route of Administration | Parameter Measured | Effect |
| Wild-Type | Not specified | Not specified | Food intake | Enhanced food intake, suggesting impaired satiation[1] |
| Table 3: Effect of SB-224289 in Animal Models of Anxiety and Depression | ||||
| Animal Model | Dose (mg/kg) | Route of Administration | Test | Effect |
| Rat Pups | 10 | Intraperitoneal (i.p.) | Ultrasonic Vocalization Test | Reduced duration of vocalizations |
| Mice | 10, 30 | Oral (p.o.) | Forced Swim Test | Reduced immobility time |
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution of DMSO and saline)
-
Sterile syringes and needles (e.g., 27-30 gauge for intraperitoneal injection)
-
Oral gavage needles (for oral administration)
-
Vortex mixer
-
Analytical balance
-
pH meter (optional)
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
Caption: A flowchart illustrating the key steps in an experiment involving the administration of this compound to mice.
Drug Solution Preparation
1. Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and minimizing any potential confounds in the experiment. Commonly used vehicles include:
-
Sterile Saline (0.9% NaCl): Suitable for soluble compounds. The solubility of this compound in saline should be confirmed.
-
Dimethyl Sulfoxide (DMSO) and Saline: this compound can be initially dissolved in a small amount of DMSO and then diluted with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
0.5% Methylcellulose in Water: This can be used as a suspending agent for oral administration.
2. Preparation Protocol (Example using DMSO/Saline): a. Weigh the required amount of this compound powder using an analytical balance. b. Dissolve the powder in a minimal volume of 100% DMSO. c. Vortex the solution until the powder is completely dissolved. d. Gradually add sterile saline to the DMSO solution while vortexing to reach the final desired concentration. Ensure the solution remains clear and free of precipitation. e. Prepare the vehicle control solution using the same concentration of DMSO in saline.
Administration Protocols
1. Intraperitoneal (i.p.) Injection: a. Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. b. Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and other organs. c. Injection Procedure: Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity. The injection volume should typically be 5-10 ml/kg of body weight. d. Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection.
2. Oral Gavage (p.o.): a. Animal Restraint: Restrain the mouse firmly by the scruff of the neck to straighten the esophagus. b. Gavage Needle Insertion: Gently insert a flexible, ball-tipped oral gavage needle into the mouth and advance it along the roof of the mouth until it passes the pharynx and enters the esophagus. Do not force the needle. c. Drug Delivery: Once the needle is in the correct position, slowly administer the drug solution. The volume should be appropriate for the size of the mouse, typically 5-10 ml/kg. d. Post-gavage Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of respiratory distress or discomfort.
Signaling Pathway
Caption: The signaling pathway of the 5-HT1B receptor and the antagonistic action of this compound.
References
Application Notes and Protocols for SB-224289 Hydrochloride in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B), exhibiting inverse agonist properties.[1][2] With a pKi of approximately 8.2, it displays over 60-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1D, 5-HT1A, 5-HT1E, and 5-HT2A/2C.[1][2] This high selectivity makes SB-224289 an invaluable pharmacological tool for elucidating the physiological roles of 5-HT1B receptors in the central nervous system.
In brain slice electrophysiology, SB-224289 is primarily utilized to block the function of 5-HT1B receptors, which are predominantly located on presynaptic terminals.[3][4] As terminal autoreceptors on serotonergic neurons and as heteroreceptors on non-serotonergic neurons (e.g., GABAergic and glutamatergic), 5-HT1B receptors act as a brake on neurotransmitter release.[3][4][5] By antagonizing these receptors, SB-224289 can prevent the inhibitory effects of endogenous serotonin or exogenous 5-HT1B agonists, thereby increasing neurotransmitter release and modulating synaptic transmission.
These application notes provide a comprehensive guide to the use of this compound in brain slice electrophysiology, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on synaptic function.
Mechanism of Action: 5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[1] Activation of the 5-HT1B receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately leads to the inhibition of neurotransmitter release from the presynaptic terminal. The precise downstream mechanisms involve the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. SB-224289, as an antagonist and inverse agonist, binds to the 5-HT1B receptor and prevents agonist-induced signaling, and can also reduce the basal activity of the receptor.[1][2]
Figure 1: 5-HT1B Receptor Signaling Pathway.
Data Presentation: Quantitative Effects of SB-224289
The following tables summarize the quantitative effects of this compound in various brain slice electrophysiology preparations.
| Parameter | Agonist | Agonist Concentration | SB-224289 Concentration | Brain Region | Effect of SB-224289 | Reference |
| [3H]5-HT Release | Exogenous 5-HT | - | Not specified | Guinea-pig cerebral cortex | Fully reversed the inhibitory effect of 5-HT | [1][2] |
| Evoked IPSC Amplitude | CP-93129 | 2 µM | 5 µM | Rat Deep Cerebellar Nuclei | Abolished the 5-HT-induced decrease in eIPSC amplitude (97.3 ± 1.0% of baseline) | [6] |
| Spontaneous Firing Rate | Endogenous 5-HT | - | 10 µM | Mouse AgRPARH Neurons | Completely abolished the inhibition of firing frequency and resting membrane potential | [5] |
| Evoked EPSP Amplitude | CP-93129 | 300 nM | 10 µM | Rat Hippocampus (CA1) | Hastened the recovery from CP-93129 action | [1] |
| 5-CT-induced inhibition of [3H]-5-HT release | 5-CT | Various | Not specified | Guinea-pig and rat cortex | Produced a rightward shift of the 5-CT concentration-response curve | [7] |
Table 1: Antagonism of 5-HT1B Agonist Effects by SB-224289
| Parameter | Brain Region | SB-224289 Concentration | Effect | Reference |
| [3H]5-HT Release | Guinea-pig cerebral cortex | Not specified | Potentiated electrically stimulated release to the same extent as methiothepin | [1][2] |
| Baseline Firing Rate | Mouse AgRPARH Neurons | 10 µM | Significantly enhanced the baseline resting membrane potential | [5] |
Table 2: Direct Effects of SB-224289 on Synaptic Transmission
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Postsynaptic Currents
This protocol is designed to investigate the effect of SB-224289 on 5-HT1B receptor-mediated modulation of inhibitory or excitatory postsynaptic currents (IPSCs or EPSCs).
1. Brain Slice Preparation:
-
Animal: Male Wistar rat or C57BL/6 mouse (postnatal day 21-35).
-
Anesthesia: Isoflurane or decapitation following institutional guidelines.
-
Dissection: Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Slicing: Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., cortex, hippocampus, striatum) using a vibratome.
-
Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature. The aCSF should be continuously bubbled with carbogen (B8564812) and typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
2. Electrophysiological Recording:
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Pipettes: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Internal Solution (for IPSCs): A typical cesium-based internal solution contains (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (to block sodium channels). Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Internal Solution (for EPSCs): A typical potassium-gluconate-based internal solution contains (in mM): 130 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Recording: Obtain whole-cell patch-clamp recordings from visually identified neurons. For voltage-clamp recordings of postsynaptic currents, hold the membrane potential at -70 mV for EPSCs (with a low chloride internal) or 0 mV for IPSCs (with a high chloride internal).
-
Stimulation: Place a bipolar stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.
3. Drug Application:
-
Baseline: Record a stable baseline of evoked postsynaptic currents for at least 10 minutes.
-
Agonist Application: Bath-apply a 5-HT1B receptor agonist (e.g., CP-93129, 1-10 µM) and record the change in postsynaptic current amplitude.
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with SB-224289 (1-10 µM) for 10-20 minutes.
-
Co-application: Re-apply the 5-HT1B agonist in the continued presence of SB-224289 to determine the extent of antagonism.
Figure 2: Experimental Workflow for Whole-Cell Recording.
Protocol 2: Field Potential Recording
This protocol is suitable for examining the effects of SB-224289 on population-level synaptic transmission.
1. Brain Slice Preparation:
-
Follow the same procedure as in Protocol 1.
2. Electrophysiological Recording:
-
Recording Chamber: Transfer a slice to a submerged or interface-style recording chamber perfused with carbogenated aCSF.
-
Electrodes: Use a glass microelectrode (1-5 MΩ) filled with aCSF for recording field excitatory postsynaptic potentials (fEPSPs). Place a bipolar stimulating electrode to activate a defined synaptic pathway (e.g., Schaffer collaterals in the hippocampus).
-
Recording: Position the recording electrode in the dendritic layer of the target neuron population (e.g., stratum radiatum of CA1).
-
Stimulation: Deliver single pulses or paired-pulses to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-50% of the maximal amplitude.
3. Drug Application:
-
Baseline: Record a stable baseline of fEPSP slope or amplitude for at least 20 minutes.
-
Pharmacology: Follow the drug application sequence as described in Protocol 1 to assess the effect of a 5-HT1B agonist and its antagonism by SB-224289 on the fEPSP.
Logical Relationships in Experimental Design
The effective use of SB-224289 in brain slice electrophysiology relies on a logical experimental design to isolate and characterize the function of 5-HT1B receptors.
Figure 3: Logical Flow of a Typical Experiment.
Conclusion
This compound is a critical tool for the functional characterization of 5-HT1B receptors in the brain. Its high selectivity and potent antagonist activity allow for the precise dissection of 5-HT1B-mediated modulation of synaptic transmission. The protocols and data presented here provide a framework for researchers to effectively utilize SB-224289 in brain slice electrophysiology studies, contributing to a deeper understanding of serotonergic signaling in health and disease.
References
- 1. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Serotonin Receptor 5-HT1B on Lateral Inhibition between Spiny Projection Neurons in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and psilocybin activate 5-HT1B receptors to suppress cortical signaling through the claustrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols: SB-224289 Hydrochloride for In Vitro [³⁵S]GTPγS Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-224289 hydrochloride is a potent and selective 5-HT1B receptor antagonist.[1][2] It exhibits high affinity for the human cloned 5-HT1B receptor, with a pKi of 8.2, and displays over 60-fold selectivity over the 5-HT1D receptor and other serotonin (B10506) receptor subtypes.[1][2] Notably, in functional assays such as the [³⁵S]GTPγS binding assay, SB-224289 acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3][4] This characteristic makes it a valuable tool for investigating the constitutive activity of the 5-HT1B receptor and for characterizing the effects of 5-HT1B receptor agonists and antagonists.
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the 5-HT1B receptor.[5][6] In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP, leading to the dissociation of the G-protein subunits and downstream signaling. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the activated G-protein-radioligand complex, which can be quantified.[5][6] This assay can determine the potency and efficacy of compounds, and can distinguish between agonists, antagonists, and inverse agonists.[6]
These application notes provide a detailed protocol for utilizing this compound in an in vitro [³⁵S]GTPγS binding assay using membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human 5-HT1B receptor.[3][4]
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at the human 5-HT1B receptor.
| Parameter | Receptor | Value | Reference |
| pKi | Human 5-HT1B | 8.2 | [1][2] |
| pKi | Human 5-HT1B | 8.16 ± 0.06 | [3][4] |
| Selectivity | > 60-fold over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors | N/A | [1][2] |
| Selectivity | > 75-fold over all other 5-HT receptors including h5-HT1D | N/A | [3][4] |
| Functional Activity | Human 5-HT1B | Inverse Agonist | [3][4] |
| pEC50 (as an antagonist) | Human 5-HT1B | 7.9 ± 0.1 | [7] |
| pA2 | Human 5-HT1B | 8.4 ± 0.2 | [7] |
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor that primarily couples to Gi/o proteins. Activation of the receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. As an inverse agonist, SB-224289 can reduce the basal activity of this pathway.
Caption: 5-HT1B receptor signaling pathway and the effect of an inverse agonist.
Experimental Protocol
This protocol is adapted from methodologies described for [³⁵S]GTPγS binding assays with recombinant 5-HT1B receptors.[3][4][8]
Materials and Reagents
-
This compound (Tocris Bioscience, Cat. No. 1221 or equivalent)
-
[³⁵S]GTPγS (PerkinElmer, Cat. No. NEG030H250UC or equivalent)
-
Guanosine 5'-diphosphate (GDP) (Sigma-Aldrich, Cat. No. G7127 or equivalent)
-
Serotonin (5-HT) (Sigma-Aldrich, Cat. No. H9523 or equivalent)
-
HEPES (Sigma-Aldrich, Cat. No. H3375 or equivalent)
-
Magnesium chloride (MgCl₂) (Sigma-Aldrich, Cat. No. M8266 or equivalent)
-
Sodium chloride (NaCl) (Sigma-Aldrich, Cat. No. S9888 or equivalent)
-
Ascorbic acid (Sigma-Aldrich, Cat. No. A92902 or equivalent)
-
Bovine Serum Albumin (BSA) (Sigma-Aldrich, Cat. No. A7906 or equivalent)
-
CHO cell membranes expressing recombinant human 5-HT1B receptor
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Plate shaker
-
Cell harvester (optional)
Solutions and Buffers
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4 with KOH. Prepare fresh and keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
5-HT Stock Solution: Prepare a 10 mM stock solution in deionized water. Prepare fresh on the day of the experiment.
-
GDP Stock Solution: Prepare a 10 mM stock solution in deionized water. Aliquot and store at -20°C.
-
[³⁵S]GTPγS Working Solution: Dilute the stock [³⁵S]GTPγS in assay buffer to the desired final concentration (typically 0.1-0.2 nM).
Experimental Workflow
References
- 1. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
Preparation of SB-224289 Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of SB-224289 hydrochloride, a potent and selective 5-HT1B receptor antagonist.[1][2] The information herein is intended to guide researchers in accurately preparing this solution for various in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.
Introduction
This compound is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B), exhibiting a pKi of 8.2.[1][2] It displays over 60-fold selectivity for the 5-HT1B receptor compared to other serotonin receptors such as 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[1][2] Some studies also characterize it as an inverse agonist.[3][4][5] This compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT1B receptor, which is implicated in various neurological and psychiatric disorders. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis when preparing solutions.
| Property | Value | Source |
| Molecular Weight | 557.09 g/mol | [1][2] |
| Molecular Formula | C₃₂H₃₂N₄O₃·HCl | [1][3] |
| CAS Number | 180084-26-8 | [1][3] |
| Purity | ≥95% | [1][2] |
| Appearance | Crystalline solid | [3] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Solvent | Maximum Concentration | Special Conditions | Source |
| DMSO | 10 mM | Gentle warming may be required. | [1][2] |
| DMSO | 5 mg/mL | - | [3] |
| Water | Insoluble | - | [6] |
Storage Recommendations:
-
Solid Compound: Store at -20°C for long-term stability (≥ 4 years).[3]
-
Stock Solutions: Prepare fresh solutions for immediate use if possible.[1] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath or heating block (optional)
Safety Precautions
-
This compound is for research use only and is not intended for human or veterinary use.[1][3]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Antagonism of the 5-HT1B receptor by this compound.
Conclusion
The protocol outlined in this document provides a standardized method for the preparation of this compound stock solutions. Following these guidelines will help ensure the quality and consistency of experimental outcomes. Researchers should always consult the product-specific information provided by the supplier for any batch-specific variations.
References
- 1. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for SB-224289 Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist, in behavioral neuroscience research. This document outlines the compound's mechanism of action, provides detailed protocols for its use in various behavioral assays, and presents key quantitative data in a structured format.
Introduction and Mechanism of Action
SB-224289 is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, with some studies also characterizing it as an inverse agonist.[1][2][3][4][5][6] It exhibits high selectivity for the human 5-HT1B receptor over other serotonin receptor subtypes, including 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[7] The 5-HT1B receptor functions as both a presynaptic autoreceptor on serotonergic neurons, regulating serotonin release, and as a postsynaptic heteroreceptor on non-serotonergic neurons, modulating the release of other neurotransmitters.
By antagonizing the 5-HT1B autoreceptor, SB-224289 blocks the negative feedback mechanism on serotonin release, leading to an increase in extracellular serotonin levels in specific brain regions.[2][3] This mechanism of action makes SB-224289 a valuable tool for investigating the role of the 5-HT1B receptor and serotonergic neurotransmission in various behaviors, including anxiety, depression, and drug-seeking behaviors.
Quantitative Data
The following tables summarize key quantitative parameters for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Reference(s) |
| pKi | Human | 5-HT1B | 8.2 | [7] |
| pK1 | Human | 5-HT1B | 8.16 ± 0.06 | [2][3][4] |
| Selectivity | Human | > 60-fold over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2C | [7] | |
| Selectivity | Human | > 75-fold over all other 5-HT receptors | [2][3][4] | |
| Functional Activity | Human | Inverse Agonist/Antagonist at 5-HT1B | [2][3][4] |
Table 2: In Vivo Efficacy and Dosing in Behavioral Models
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Cocaine-Induced Locomotion | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Reduced locomotor activity | [1][8][9] |
| Anxiety-Like Behavior (Novel Object) | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Increased anxiety-like behavior | [1][8][9] |
| Cocaine Self-Administration | Rat | Intraperitoneal (i.p.) | 5.0 mg/kg | Blocked the attenuating effect of a 5-HT1B agonist on cocaine intake | [10] |
| SK&F-99101-Induced Hypothermia | Guinea Pig | Oral (p.o.) | ED50: 3.6 mg/kg | Potent antagonist activity | [1] |
| Sumatriptan-Induced Inhibition of 5-HT Release | Guinea Pig | Oral (p.o.) | 4 mg/kg | Reversal of inhibition, demonstrating terminal 5-HT autoreceptor antagonism | [1] |
Signaling Pathway
SB-224289, as a 5-HT1B receptor antagonist, primarily influences downstream signaling by blocking the effects of serotonin at this G-protein coupled receptor. The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi/o. Activation of this receptor by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Consequently, the phosphorylation of downstream targets, such as the cAMP response element-binding protein (CREB), is diminished. By blocking this pathway, SB-224289 can prevent the serotonin-mediated inhibition of neuronal activity and neurotransmitter release.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to characterize the effects of this compound.
Drug Preparation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300) (optional)[1]
-
Tween-80 (optional)[1]
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline (optional)[1]
-
Corn oil (optional)[1]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol for Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation:
-
Vehicle and Final Solution Preparation:
-
Option 1 (DMSO/Saline): For a final injection volume of 1 mL/kg, the stock solution can be diluted with sterile saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Option 2 (PEG300/Tween-80/Saline): For a 1 mL working solution, add 100 µL of an 8.3 mg/mL DMSO stock solution to 400 µL PEG300 and mix. Then, add 50 µL Tween-80 and mix. Finally, add 450 µL saline to reach a final volume of 1 mL.[1]
-
Option 3 (SBE-β-CD): For a 1 mL working solution, add 100 µL of an 8.3 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix.[1]
-
-
Administration:
-
Administer the prepared solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 mg/kg).
-
The injection volume is typically 1 mL/kg for rats.
-
Administer the compound 30-90 minutes before behavioral testing to allow for absorption and distribution.[1]
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape.[11][12]
-
The arena floor is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software for data analysis.
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle as described in section 4.1.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined duration (typically 5-20 minutes).[11][12]
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between animals with a 70% ethanol (B145695) solution to remove any olfactory cues.
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, and the other two are enclosed by high walls.
-
A central platform connects the four arms.
-
A video camera and tracking software for recording and analysis.
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session and analyze the data.
-
Clean the maze thoroughly between trials.
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
Cocaine Self-Administration for Addiction-Related Behavior
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to an indwelling intravenous catheter.
Procedure:
-
Surgery: Animals are surgically implanted with a chronic indwelling jugular catheter.
-
Acquisition: Animals are trained to press a lever to receive an intravenous infusion of cocaine on a fixed-ratio schedule of reinforcement.
-
Drug Administration: this compound or vehicle is administered intraperitoneally 60 minutes prior to the self-administration session.[10]
-
Testing: The number of lever presses and cocaine infusions are recorded during the session.
Data Analysis:
-
Number of cocaine infusions earned.
-
Active and inactive lever presses.
-
Dose-response curves for cocaine self-administration.
Logical Relationships in Experimental Design
When designing experiments with SB-224289, it is crucial to include appropriate control groups to ensure the validity of the results.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT1B receptor in the central nervous system. Its high selectivity allows for targeted investigations into the serotonergic modulation of complex behaviors. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust behavioral neuroscience studies. Careful consideration of experimental design, including appropriate controls and dose-response evaluations, is essential for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. The effects of SB 224289 on anxiety and cocaine-related behaviors in a novel object task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. researchgate.net [researchgate.net]
Application of SB-224289 in Neurotransmitter Release Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, exhibiting inverse agonist properties.[1][2] With a high affinity for the human 5-HT1B receptor (pKi ≈ 8.2), it displays over 75-fold selectivity against other 5-HT receptors, including the closely related 5-HT1D receptor.[1] This selectivity makes SB-224289 an invaluable pharmacological tool for elucidating the role of 5-HT1B receptors in regulating the release of various neurotransmitters, most notably serotonin and dopamine (B1211576).
The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, where its activation inhibits serotonin release.[1] By blocking this receptor, SB-224289 can potentiate serotonin release. Furthermore, 5-HT1B receptors are also expressed as heteroreceptors on non-serotonergic neurons, including those in the dopaminergic system, where they can modulate the release of other neurotransmitters.
These application notes provide detailed protocols for utilizing SB-224289 in common neurotransmitter release assays: in vitro brain slice superfusion for serotonin release, in vitro synaptosome assays for dopamine release, and in vivo microdialysis for measuring real-time changes in neurotransmitter levels in the brain.
Data Presentation
Quantitative Data for SB-224289
| Parameter | Value | Species/System | Reference |
| pKi | 8.2 | Human cloned 5-HT1B receptors | [1] |
| pA2 | 8.4 ± 0.2 | Guinea pig cerebral cortical slices (vs. 5-HT) | [1] |
| Ki | 1.8 nM | Rat striatal synaptosomes (vs. CP-93,129) | |
| Potentiation of Serotonin Release | Potentiated [3H]5-HT release to the same extent as methiothepin | Electrically stimulated guinea pig cerebral cortical slices | [1] |
| Effect on Dopamine Release | Antagonized the inhibitory effect of the 5-HT1B agonist CP-93,129 on K+-evoked [3H]dopamine release | Rat striatal synaptosomes |
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. Furthermore, the activation of the Gαi/o pathway can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect of these events is a hyperpolarization of the presynaptic terminal membrane and a reduction in calcium influx, which ultimately inhibits neurotransmitter release. As an antagonist and inverse agonist, SB-224289 blocks these effects and can prevent the constitutive activity of the receptor.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Serotonin Release from Brain Slices
This protocol describes how to measure the effect of SB-224289 on electrically stimulated serotonin release from guinea pig cerebral cortical slices.
Materials:
-
SB-224289 hydrochloride
-
[³H]5-hydroxytryptamine ([³H]5-HT)
-
Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, 1.3 mM CaCl₂.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vibrating microtome
-
Superfusion system with platinum electrodes
-
Scintillation counter and scintillation fluid
Procedure:
-
Slice Preparation:
-
Sacrifice a guinea pig and rapidly dissect the cerebral cortex on ice.
-
Prepare 400 µm thick coronal slices using a vibrating microtome in ice-cold KHB continuously gassed with carbogen.
-
Allow slices to recover in carbogenated KHB at 37°C for 60 minutes.
-
-
Radiolabeling:
-
Transfer slices to KHB containing 0.1 µM [³H]5-HT and incubate for 30 minutes at 37°C.
-
Wash the slices with fresh KHB to remove excess radiolabel.
-
-
Superfusion:
-
Place individual slices in chambers of a superfusion system and perfuse with carbogenated KHB at a flow rate of 1 mL/min at 37°C.
-
Collect perfusate fractions every 5 minutes.
-
After a 60-minute washout period, apply two periods of electrical stimulation (S1 and S2) of 2 minutes each, 40 minutes apart (e.g., square wave pulses, 2 ms (B15284909) duration, 5 Hz, 20 mA).
-
-
Drug Application:
-
Introduce SB-224289 into the perfusion buffer 20 minutes before the second stimulation period (S2). A typical concentration range is 10 nM to 1 µM.
-
A control group should receive vehicle only.
-
-
Quantification:
-
Measure the radioactivity in each perfusate fraction and in the slice at the end of the experiment using a scintillation counter.
-
Calculate the fractional release of [³H]5-HT for each time point.
-
Express the effect of SB-224289 as the ratio of the tritium (B154650) released during S2 to that released during S1 (S2/S1 ratio).
-
Caption: In Vitro Brain Slice Superfusion Workflow.
Protocol 2: In Vitro Dopamine Release from Synaptosomes
This protocol outlines a method to investigate the effect of SB-224289 on 5-HT1B receptor-mediated modulation of dopamine release from rat striatal synaptosomes.
Materials:
-
This compound
-
5-HT1B receptor agonist (e.g., CP-93,129)
-
[³H]dopamine
-
Krebs-Ringer buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, 2.4 mM CaCl₂.
-
High K⁺ Krebs-Ringer buffer (depolarizing buffer): Same as KRB but with 30 mM KCl and 99 mM NaCl.
-
Percoll
-
Glass-Teflon homogenizer
-
Superfusion system
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat striatal tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosomal fraction.
-
Wash the synaptosomes in KRB.
-
-
Radiolabeling:
-
Incubate the synaptosomes with 0.1 µM [³H]dopamine for 15 minutes at 37°C.
-
Wash the synaptosomes to remove excess radiolabel.
-
-
Superfusion:
-
Layer the radiolabeled synaptosomes onto a filter in a superfusion chamber.
-
Perfuse with KRB at a flow rate of 0.5 mL/min at 37°C.
-
Collect fractions every 3 minutes.
-
After a 30-minute washout, stimulate the synaptosomes with a 2-minute pulse of high K⁺ KRB (S1).
-
-
Drug Application:
-
Introduce the 5-HT1B agonist (e.g., 1 µM CP-93,129) into the perfusion buffer 10 minutes before a second high K⁺ stimulation (S2).
-
In a separate experiment, co-perfuse with the 5-HT1B agonist and SB-224289 (e.g., 100 nM) starting 10 minutes before S2 to determine if SB-224289 can antagonize the agonist's effect.
-
Control groups should receive vehicle only.
-
-
Quantification:
-
Measure radioactivity in the collected fractions and in the synaptosomes at the end of the experiment.
-
Calculate the fractional release of [³H]dopamine.
-
Express the results as the S2/S1 ratio and compare between treatment groups.
-
Caption: In Vitro Synaptosome Release Assay Workflow.
Protocol 3: In Vivo Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure the effect of SB-224289 on extracellular neurotransmitter levels in a specific brain region of a freely moving rat.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., dorsal raphe nucleus for serotonin, or striatum for dopamine).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
-
Drug Administration:
-
Administer SB-224289 systemically (e.g., intraperitoneal injection) or locally via reverse dialysis by including it in the aCSF perfusion solution.
-
Dose ranges for systemic administration in rats are typically 1-10 mg/kg.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for neurotransmitter content using HPLC-ED.
-
Express the results as a percentage change from the mean baseline concentration.
-
Caption: In Vivo Microdialysis Experimental Workflow.
References
Application Notes and Protocols for SB-224289 Hydrochloride in Studying 5-HT Autoreceptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, exhibiting inverse agonist properties.[1][2] Its high affinity and greater than 75-fold selectivity for the 5-HT1B receptor over other serotonin receptor subtypes make it an invaluable pharmacological tool for elucidating the role of 5-HT1B autoreceptors in regulating serotonin (5-HT) release and neurotransmission.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in key in vitro and in vivo assays to characterize 5-HT autoreceptor function.
Mechanism of Action
The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that functions as a terminal autoreceptor on serotonergic neurons. Activation of these presynaptic autoreceptors by 5-HT inhibits further serotonin synthesis and release, forming a negative feedback loop. This compound acts as a competitive antagonist at the 5-HT1B receptor, blocking the binding of endogenous 5-HT.[1][2] Furthermore, as an inverse agonist, it can reduce the basal, agonist-independent activity of the receptor.[1][3] By antagonizing the 5-HT1B autoreceptor, this compound disinhibits the serotonergic neuron, leading to an increase in the release of 5-HT.
Signaling Pathway of 5-HT1B Autoreceptor and SB-224289 Action
References
Application Notes and Protocols for SB-224289 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). Some studies also characterize it as an inverse agonist.[1][2] This compound has demonstrated significant utility in neuroscience research, particularly in studies investigating the role of the 5-HT1B receptor in various physiological and pathological processes, including anxiety and depression. This document provides detailed application notes and experimental protocols for the in vitro and in vivo characterization of this compound.
Mechanism of Action & Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by serotonin, the 5-HT1B receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The receptor's activation also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
SB-224289 acts as a competitive antagonist at the 5-HT1B receptor, blocking the binding of serotonin and thereby preventing the initiation of this downstream signaling cascade.[1][2] As an inverse agonist, it can also reduce the basal activity of constitutively active 5-HT1B receptors.[1][2]
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound at various serotonin receptor subtypes.
Table 1: Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Species | Reference |
| 5-HT1B | 8.2 | 6.3 | Human | |
| 5-HT1B | 8.16 ± 0.06 | 6.9 | Human | [1][2] |
| 5-HT1D | <6.5 | >316 | Human | |
| 5-HT1A | <6.5 | >316 | Human | |
| 5-HT1E | <6.5 | >316 | Human | |
| 5-HT1F | <6.5 | >316 | Human | |
| 5-HT2A | <6.5 | >316 | Human | |
| 5-HT2C | <6.5 | >316 | Human |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species | Reference |
| [³⁵S]GTPγS Binding | pIC₅₀ (Inverse Agonism) | 7.7 ± 0.1 | Human | [1] |
| [³⁵S]GTPγS Binding | pA₂ (Antagonism) | 8.1 ± 0.1 | Human | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | ED₅₀ (mg/kg, p.o.) | Species | Reference |
| Guinea Pig Hypothermia | Reversal of 5-HT agonist-induced hypothermia | 3.6 | Guinea Pig |
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor
-
Radioligand: [³H]GR125743 or [¹²⁵I]iodocyanopindolol
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM unlabeled serotonin or other suitable 5-HT1B agonist/antagonist
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1B receptor in cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the SB-224289 concentration. Determine the IC₅₀ value (the concentration of SB-224289 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of this compound to act as an antagonist or inverse agonist at the 5-HT1B receptor by quantifying G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
This compound
-
5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) for antagonist studies
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer.
-
25 µL of this compound at various concentrations. For antagonist studies, also add a fixed concentration of a 5-HT1B agonist (e.g., EC₅₀ concentration).
-
25 µL of membrane suspension (20-40 µg of protein) containing GDP (typically 10-30 µM).
-
-
Pre-incubation: Incubate the plates for 20-30 minutes at 30°C.
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
For inverse agonist activity: Plot the % inhibition of basal [³⁵S]GTPγS binding against the log concentration of SB-224289 to determine the pIC₅₀.
-
For antagonist activity: Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of SB-224289 to determine the IC₅₀. Calculate the pA₂ value using the Schild equation.
-
This protocol measures the effect of this compound on the electrically stimulated release of pre-loaded [³H]5-HT from brain slices, providing a measure of its functional activity on presynaptic 5-HT autoreceptors.[1][3]
Materials:
-
Rodent brain (e.g., guinea pig or rat)
-
[³H]5-HT
-
This compound
-
Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂
-
Superfusion apparatus
-
Scintillation fluid and counter
Procedure:
-
Brain Slice Preparation: Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold Krebs buffer. Prepare slices (e.g., 300-400 µm thick) using a vibratome.
-
[³H]5-HT Loading: Incubate the slices in Krebs buffer containing [³H]5-HT (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Superfusion: Transfer the slices to a superfusion chamber and perfuse with gassed Krebs buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
Basal Release: Collect fractions of the superfusate at regular intervals (e.g., 5 minutes) to establish a stable baseline of [³H]5-HT release.
-
First Stimulation (S1): Apply an electrical field stimulation (e.g., 2 ms (B15284909) pulses at 3 Hz for 2 minutes) to evoke [³H]5-HT release. Continue collecting fractions.
-
Drug Application: After the first stimulation, introduce this compound into the superfusion buffer at the desired concentration.
-
Second Stimulation (S2): After a period of drug exposure (e.g., 20-30 minutes), apply a second identical electrical stimulation. Continue collecting fractions.
-
Quantification: Add scintillation fluid to the collected fractions and measure the radioactivity.
-
Data Analysis: Calculate the amount of [³H]5-HT released above baseline for both stimulation periods (S1 and S2). Express the results as the ratio S2/S1. An increase in the S2/S1 ratio in the presence of SB-224289 indicates antagonism of the inhibitory 5-HT1B autoreceptors.
In Vivo Assays
This model is used to assess antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Rats or mice
-
This compound
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording system (optional, but recommended for unbiased scoring)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30-60 minutes).
-
Pre-test Session (for rats): On the first day, place each rat in the water tank for 15 minutes. This session is for habituation.
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animals individually in the water tank for a 5-6 minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movements except those necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the SB-224289-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
This test is used to evaluate anxiolytic-like activity. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Behavioral Recording: Use a video tracking system to record the animal's movement.
-
Data Analysis: Measure the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity) Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. Compare these values between the drug-treated and vehicle-treated groups. An increase in these parameters without a significant change in total locomotor activity suggests an anxiolytic-like effect.
-
References
Application Notes and Protocols for SB-224289 Hydrochloride in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective 5-HT1B receptor antagonist with inverse agonist properties.[1][2] The 5-HT1B receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (B10506) (5-HT) and other neurotransmitters. By blocking these receptors, SB-224289 can increase the extracellular concentrations of serotonin, an effect that is often more pronounced when co-administered with a selective serotonin reuptake inhibitor (SSRI).[3] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.[4] This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to investigate its effects on serotonergic neurotransmission.
Mechanism of Action & Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi. Activation of the 5-HT1B receptor by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of serotonin release from the presynaptic neuron. SB-224289, as a 5-HT1B antagonist, blocks this inhibitory feedback loop, leading to an increase in serotonin release.
Caption: Signaling pathway of the 5-HT1B receptor and the antagonistic action of SB-224289.
Quantitative Data from In Vivo Microdialysis Studies
Table 1: Effect of a Selective 5-HT1B Antagonist on Extracellular Serotonin Levels in the Frontal Cortex of Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Peak % Change in Extracellular 5-HT (Mean ± SEM) |
| Vehicle | - | 100 ± 10 |
| GR127935 | 1 | No significant change |
| GR127935 | 5 | No significant change |
Data adapted from a study by Gobert et al. (1997), demonstrating that a 5-HT1B antagonist alone may not significantly alter basal serotonin levels.[3]
Table 2: Effect of a Selective 5-HT1B Antagonist in Combination with an SSRI on Extracellular Serotonin Levels in the Frontal Cortex of Anesthetized Rats
| Pre-treatment | Treatment | Dose (mg/kg, i.v.) | Peak % Change in Extracellular 5-HT (Mean ± SEM) |
| Vehicle | Paroxetine | 0.8 | ~200% |
| WAY100635 (5-HT1A Antagonist) | Paroxetine | 0.8 | ~200% |
| GR127935 | Paroxetine | 0.8 (Paroxetine) + 1 (GR127935) | ~500% |
| GR127935 + WAY100635 | Paroxetine | 0.8 (Paroxetine) + 1 (GR127935) + 0.1 (WAY100635) | ~500% |
Data adapted from a study by Gobert et al. (1997), illustrating the synergistic effect of a 5-HT1B antagonist and an SSRI on extracellular serotonin levels.[3]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo microdialysis experiments to assess the effect of this compound on extracellular neurotransmitter levels in the rat brain.
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Place the animal in a stereotaxic frame and ensure the skull is level.
-
Incision and Exposure: Make a midline incision on the scalp and expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region (e.g., prefrontal cortex, coordinates from a rat brain atlas).
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to the predetermined stereotaxic coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
Caption: Experimental workflow for the in vivo microdialysis procedure.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a microinfusion pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow for a stabilization period of at least 2-3 hours to achieve a steady baseline of neurotransmitter levels.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation.
-
Drug Administration:
-
This compound: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO, followed by dilution in saline). Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose range of 1-10 mg/kg can be explored based on behavioral studies.
-
Co-administration with SSRI: If investigating the synergistic effect, administer an SSRI (e.g., fluoxetine, 10 mg/kg, i.p.) 30-60 minutes prior to the administration of SB-224289.
-
-
Post-Administration Sampling: Continue collecting dialysate samples at the same regular intervals for at least 2-4 hours post-administration.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
Sample Analysis
-
High-Performance Liquid Chromatography (HPLC): The concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples is typically quantified using HPLC coupled with electrochemical detection (HPLC-EC). This method provides high sensitivity and specificity for monoamine neurotransmitters.
-
Data Analysis:
-
Baseline Calculation: The average neurotransmitter concentration from the baseline samples is considered 100%.
-
Normalization: All subsequent sample concentrations are expressed as a percentage of the baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug's effect over time and between treatment groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in regulating serotonergic neurotransmission. The in vivo microdialysis protocols outlined in this document provide a comprehensive framework for researchers to quantify the neurochemical effects of this compound in the brain. The expected outcome is a dose-dependent increase in extracellular serotonin levels, particularly when administered in conjunction with an SSRI. These studies are crucial for understanding the therapeutic potential of 5-HT1B receptor antagonists in various neurological and psychiatric disorders.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-224289 Hydrochloride in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-224289 hydrochloride is a potent and selective antagonist/inverse agonist of the serotonin (B10506) 5-HT1B receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the 5-HT1B receptor, which is implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in radioligand binding studies to characterize its interaction with the 5-HT1B receptor and to screen for other potential ligands.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] hydrochloride |
| Molecular Formula | C₃₂H₃₂N₄O₃·HCl |
| Molecular Weight | 557.09 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO up to 10 mM with gentle warming.[3] |
| Storage | Store at -20°C. |
Quantitative Data Presentation
Binding Affinity and Potency of SB-224289
The following table summarizes the key quantitative parameters of SB-224289 at the human 5-HT1B receptor.
| Parameter | Value | Description | Reference |
| pKi | 8.2 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the 5-HT1B receptor. | [3] |
| pKi | 8.16 ± 0.06 | A precise measurement of the binding affinity from another study. | [2][4][5] |
| Selectivity | > 60-fold | Greater than 60-fold selectivity for the 5-HT1B receptor over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors. | [3] |
| Selectivity | > 75-fold | Over 75-fold selectivity for the h5-HT1B receptor over all other 5-HT receptors, including the h5-HT1D receptor. | [2][4][5] |
| pEC₅₀ | 7.9 ± 0.1 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | [1] |
| pA₂ | 8.4 ± 0.2 | A measure of the potency of a competitive antagonist. | [1] |
Signaling Pathway
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Protocols
Membrane Preparation from Cultured Cells (e.g., CHO or HEK293 expressing h5-HT1B)
This protocol describes the preparation of cell membranes for use in radioligand binding assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SB-224289 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-224289 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective antagonist of the serotonin (B10506) 5-HT1B receptor.[1][2][3] It displays a high affinity for the human 5-HT1B receptor with a pKi of 8.2 and exhibits over 60-fold selectivity over other serotonin receptors such as 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[1][2] It has been described as a selective 5-HT1B receptor inverse agonist and is known to be centrally active after oral administration in vivo.[2][4][5]
Q2: What are the primary solubility challenges with this compound?
The main challenge is its poor solubility in aqueous solutions. This compound is reported to be insoluble in water.[6][7] Therefore, it requires organic solvents or specific vehicle formulations for dissolution, especially for in vitro and in vivo experiments.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this compound.[1][2][3][6][7][8]
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
If you are encountering difficulties, consider the following troubleshooting steps:
-
Warming: Gently warm the solution. Some sources suggest that solubility in DMSO can be achieved with gentle warming.[2] One supplier recommends heating to 60°C.[6][7]
-
Sonication: Use of an ultrasonic bath can aid in dissolution.[6][7]
-
Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the compound.[7]
-
Check Concentration: Verify that you are not exceeding the reported solubility limits.
Q5: What are the reported solubility concentrations for this compound in DMSO?
Reported solubility values in DMSO vary slightly between suppliers. For easy comparison, the quantitative data is summarized in the table below.
| Supplier/Source | Concentration (mM) | Concentration (mg/mL) | Notes |
| Hello Bio[1] | 10 mM | - | - |
| R&D Systems | 10 mM | - | Requires gentle warming |
| Cayman Chemical[8] | - | 5 mg/mL | - |
| MedChemExpress[6][7] | 7.74 mM | 4.31 mg/mL | Requires sonication and warming to 60°C |
| Tocris Bioscience[2] | 10 mM | 5.57 mg/mL | Requires gentle warming |
| TargetMol[3] | 14.54 mM | 8.1 mg/mL | Recommends sonication and heating to 60°C |
Q6: How should I prepare this compound for in vivo studies?
Due to its poor aqueous solubility, specific vehicle formulations are necessary for in vivo administration. Here are some published protocols:
-
Method 1: A vehicle consisting of 10% Trappsol in sterile water has been used.[7]
-
Method 2: A multi-solvent system can be prepared by adding solvents sequentially: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline. This is reported to yield a clear solution with a solubility of at least 0.83 mg/mL (1.49 mM).[6]
-
Method 3: Another approach involves a sequential addition of 10% DMSO followed by 90% (20% SBE-β-CD in saline), resulting in a clear solution with a solubility of at least 0.83 mg/mL (1.49 mM).[6]
-
Method 4: A solution can also be prepared by adding 10% DMSO to 90% corn oil for a clear solution with a solubility of at least 0.83 mg/mL (1.49 mM).[6]
Experimental Protocols & Visualizations
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate Mass: Based on the batch-specific molecular weight provided on the product vial (e.g., 557.09 g/mol ), calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Aid Dissolution: If the compound does not dissolve readily, gently warm the solution and/or place it in an ultrasonic bath until the solid is completely dissolved.
-
Storage: For short-term storage, it is recommended to prepare and use solutions on the same day if possible. If storage is necessary, store solutions at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[1]
Signaling Pathway and Experimental Workflow Diagrams
To further aid researchers, the following diagrams illustrate the key signaling pathway involving the 5-HT1B receptor and a typical experimental workflow for studying this compound.
References
- 1. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB-224289 Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of SB-224289 hydrochloride. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist and inverse agonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2] It exhibits high selectivity for the 5-HT1B receptor over other serotonin receptor subtypes, including 5-HT1D.[1][2] As an antagonist, it blocks the binding of serotonin to the 5-HT1B receptor. As an inverse agonist, it can reduce the basal activity of the receptor in the absence of an agonist.[3][1][2]
Q2: What are the recommended in vivo concentrations for this compound?
A2: The optimal in vivo concentration of this compound can vary depending on the animal model, administration route, and the specific research question. Based on published studies, a range of effective doses has been identified. Please refer to the data summary table below for specific examples.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. Therefore, it typically requires a vehicle for solubilization for in vivo use. Common approaches involve the use of organic solvents, co-solvents, and surfactants. Detailed preparation protocols are provided in the "Experimental Protocols" section.
Q4: What are the potential side effects of this compound in vivo?
A4: Specific adverse effects for this compound are not extensively documented in publicly available literature. However, as it modulates the serotonergic system, potential side effects could be related to alterations in mood, appetite, and other physiological processes regulated by serotonin.[4] Drugs targeting 5-HT receptors can sometimes be associated with cardiovascular or gastrointestinal effects.[5] Close monitoring of animal welfare is recommended during and after administration.
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Administration Route | Effective Dose Range | Vehicle | Reference |
| Rat | Intraperitoneal (i.p.) | 5.0 mg/kg | Not specified | [4] |
| Guinea Pig | Oral (p.o.) | 3.6 - 4 mg/kg | Not specified | [6] |
| Guinea Pig | Subcutaneous (s.c.) | 4 mg/kg | Not specified | [7] |
Table 2: Common Vehicles for Poorly Soluble Compounds for In Vivo Administration
| Vehicle Component | Properties | Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | A powerful solvent for many nonpolar compounds. | Can have toxic effects at higher concentrations. Typically used as a co-solvent at low percentages (e.g., <10%). |
| Polyethylene glycol (PEG) 300/400 | A co-solvent that improves the solubility of many compounds. | Can increase the viscosity of the formulation. Generally considered safe at appropriate concentrations. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant that aids in solubilization and prevents precipitation. | Can cause hypersensitivity reactions in some cases. Usually used at low concentrations (e.g., 1-5%). |
| Saline (0.9% NaCl) | The aqueous base for many formulations, ensuring isotonicity. | The compound of interest must be soluble in the final formulation containing saline. |
| Corn Oil/Sesame Oil | Used for oral or subcutaneous administration of highly lipophilic compounds. | Not suitable for intravenous administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound suitable for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Methodology:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A commonly used vehicle formulation for poorly soluble compounds is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
-
For a 1 mL final volume, this would be:
-
100 µL DMSO
-
400 µL PEG 300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
-
-
Dissolve the this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO to the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sequentially add the PEG 300 and Tween 80, vortexing well after each addition.
-
Finally, add the sterile saline to reach the final desired volume and vortex until the solution is clear and homogenous.
-
-
Administer the solution.
-
Draw the prepared solution into a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the animal's abdomen to avoid the cecum.
-
-
Stability: It is recommended to prepare the solution fresh on the day of use. If storage is necessary, store at -20°C for up to one month, though a stability test is advised.[6] Before use, thaw the solution and ensure there is no precipitation.
Protocol 2: Preparation of this compound for Oral Gavage
Objective: To prepare a suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Oral gavage needles
Methodology:
-
Calculate the required amount of this compound.
-
Weigh the calculated amount of this compound and place it in a mortar.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.
-
Administer the suspension using an appropriately sized oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Mandatory Visualization
Caption: Signaling pathway of the 5-HT1B receptor and the inhibitory action of SB-224289.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation. | The concentration of the compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of co-solvents (e.g., DMSO, PEG 300) or surfactant (e.g., Tween 80).- Gently warm the solution during preparation.- Use sonication to aid dissolution.- Prepare a more dilute solution if the experimental design allows. |
| Inconsistent experimental results between animals. | - Inaccurate dosing due to precipitation or non-homogenous suspension.- Variability in animal handling and injection technique. | - Ensure the formulation is a clear solution or a uniformly mixed suspension before each administration.- Standardize the administration procedure, including injection site and volume.- Ensure consistent timing of administration relative to behavioral testing or other measurements. |
| Adverse reactions in animals (e.g., lethargy, agitation). | - The dose of this compound may be too high.- The vehicle itself may be causing adverse effects. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Administer a vehicle-only control group to assess the effects of the formulation components.- Reduce the concentration of potentially toxic components like DMSO. |
| Lack of expected in vivo effect. | - Poor bioavailability due to inadequate formulation.- The chosen dose is too low.- Degradation of the compound. | - Re-evaluate the formulation to enhance solubility and absorption.- Increase the dose based on literature or a pilot dose-response study.- Prepare fresh solutions for each experiment and store the stock compound under recommended conditions (-20°C). |
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. criver.com [criver.com]
Potential off-target effects of SB-224289 hydrochloride
Welcome to the technical support center for SB-224289 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand serotonin (5-HT) and blocks its action. Additionally, it has been shown to exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2][3]
Q2: What is the selectivity profile of this compound against other serotonin receptors?
This compound displays high selectivity for the human 5-HT1B receptor over other human 5-HT receptor subtypes. Notably, it has a significantly lower affinity for the closely related 5-HT1D receptor.[1][2]
Q3: What are the known off-target effects of this compound?
While this compound is known for its high selectivity for the 5-HT1B receptor, comprehensive public data on its binding profile against a wide panel of non-serotonergic receptors, ion channels, and enzymes is limited. The primary characterization has focused on its selectivity within the serotonin receptor family. It is crucial for researchers to consider the possibility of uncharacterized off-target effects when interpreting unexpected experimental outcomes.
Q4: In which experimental models has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo experimental models. In vitro, it has been studied using radioligand binding assays and [35S]GTPγS binding assays in cell lines expressing recombinant human 5-HT1B and 5-HT1D receptors, such as Chinese Hamster Ovary (CHO) cells.[2] In vivo, it has been demonstrated to be centrally active following oral administration and has been used in models to investigate its role as a terminal 5-HT autoreceptor antagonist.[1]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results | Off-target effects: The observed phenotype may be due to the interaction of SB-224289 with an unknown off-target protein. | - Use a structurally unrelated 5-HT1B antagonist as a control to see if the effect is reproducible. - Perform rescue experiments by co-administering a 5-HT1B agonist. - If possible, screen SB-224289 against a broad panel of receptors and enzymes to identify potential off-target interactions. |
| Inverse agonist activity: The inverse agonist properties of SB-224289 may be affecting the basal activity of your experimental system. | - Compare the effects of SB-224289 with a neutral 5-HT1B antagonist if available. - Carefully characterize the basal signaling of the 5-HT1B receptor in your specific experimental model. | |
| Lower than expected potency | Compound degradation: this compound solution may have degraded over time or due to improper storage. | - Prepare fresh stock solutions for each experiment. - Store stock solutions at -20°C or below and protect from light. - Verify the concentration and purity of your compound using analytical methods if possible. |
| Experimental conditions: Suboptimal assay conditions (e.g., pH, temperature, incubation time) can affect compound potency. | - Optimize your experimental protocol systematically. - Ensure consistency in all experimental parameters between different runs. | |
| Lack of effect | Low receptor expression: The target cells or tissue may not express the 5-HT1B receptor at a sufficient level. | - Confirm the expression of the 5-HT1B receptor in your experimental model using techniques such as qPCR, Western blot, or immunohistochemistry. - Consider using a system with higher or induced receptor expression. |
| Incorrect dosage (in vivo): The administered dose may be insufficient to reach therapeutic concentrations in the target tissue. | - Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. - Consider pharmacokinetic studies to measure brain and plasma concentrations of the compound. |
Data Presentation
Table 1: Selectivity Profile of this compound at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT1B |
| 5-HT1B | 8.0 - 8.2 | - |
| 5-HT1D | < 6.5 | > 60-fold |
| 5-HT1A | < 6.5 | > 60-fold |
| 5-HT1E | < 6.5 | > 60-fold |
| 5-HT1F | < 6.5 | > 60-fold |
| 5-HT2A | < 6.5 | > 60-fold |
| 5-HT2C | < 6.5 | > 60-fold |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol is a generalized method for determining the binding affinity of this compound for the 5-HT1B receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1B receptor.
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [3H]-GR125743 or other suitable 5-HT1B radioligand.
-
This compound.
-
Non-specific binding control: Serotonin (5-HT) or another suitable unlabeled ligand at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: 5-HT1B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with SB-224289 hydrochloride
Welcome to the technical support center for SB-224289 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this selective 5-HT1B receptor antagonist and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] It exhibits high affinity for this receptor and displays inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the human 5-HT1B receptor, with a pKi of approximately 8.2.[1] It shows over 60-fold selectivity for the 5-HT1B receptor compared to other serotonin receptors, including the closely related 5-HT1D receptor, as well as 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors.[1]
Q3: What are the common applications of this compound in research?
A3: Due to its high selectivity, this compound is primarily used as a pharmacological tool to investigate the physiological and pathological roles of the 5-HT1B receptor. It is particularly useful for studying the function of 5-HT1B autoreceptors, which regulate the release of serotonin.[2][3]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is centrally active following oral administration and can be used in in vivo animal models.[1]
Q5: Are there any known off-target effects of this compound?
A5: Yes, one study has reported an unexpected off-target effect. SB-224289 was found to antagonize the antifungal mechanism of the marine depsipeptide papuamide A.[1][4] This effect appears to be independent of its 5-HT1B receptor activity and is highly specific to papuamide A and its close structural analog.[1][4]
Troubleshooting Guide
This guide addresses potential unexpected results you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect of SB-224289 | 1. Low Receptor Expression: The cell line or tissue model may have low or no expression of the 5-HT1B receptor. 2. Incorrect Concentration: The concentration of SB-224289 may be too low to effectively antagonize the receptor, especially in the presence of a high concentration of agonist. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Confirm 5-HT1B receptor expression using techniques like qPCR or Western blot. 2. Perform a dose-response curve to determine the optimal concentration. 3. Ensure proper storage of the compound (cool, dry, and dark place) and prepare fresh stock solutions. |
| Effect observed is opposite to expected (agonist-like effect) | 1. Inverse Agonism: In a system with high constitutive 5-HT1B receptor activity, the inverse agonist properties of SB-224289 may lead to a decrease in basal signaling, which could be misinterpreted depending on the assay readout. 2. Off-target Effects: Although highly selective, off-target effects at very high concentrations cannot be entirely ruled out. | 1. Characterize the basal activity of your experimental system. The use of a neutral antagonist, if available, can help differentiate between antagonism and inverse agonism. 2. Use the lowest effective concentration of SB-224289 and consider using a structurally different 5-HT1B antagonist to confirm the effect is receptor-mediated. |
| Inconsistent results between experiments | 1. Variability in Experimental Conditions: Minor variations in cell density, incubation time, temperature, or buffer composition can affect results. 2. Vehicle Effects: The solvent used to dissolve SB-224289 may have its own biological effects. | 1. Standardize all experimental parameters and maintain consistency between experiments. 2. Always include a vehicle-only control group to account for any effects of the solvent. |
| Unexpected antifungal activity observed | Known Off-Target Effect: SB-224289 has been shown to specifically antagonize the antifungal action of papuamide A.[1][4] | If working with fungal systems or in the presence of papuamide A-like compounds, be aware of this potential interaction. This is a specific off-target effect and is not related to its 5-HT1B antagonism.[1][4] |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | pKi |
| 5-HT1B | 8.2 |
| 5-HT1D | < 6.6 |
| 5-HT1A | < 6.6 |
| 5-HT1E | < 6.6 |
| 5-HT1F | < 6.6 |
| 5-HT2A | < 6.6 |
| 5-HT2C | < 6.6 |
Data compiled from publicly available information.[1]
Experimental Protocols
[35S]GTPγS Binding Assay for 5-HT1B Receptor
This functional assay measures the activation of G-proteins coupled to the 5-HT1B receptor.
Materials:
-
Membranes from cells expressing the human 5-HT1B receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (10 µM final concentration).
-
[³⁵S]GTPγS (0.1 nM final concentration).
-
5-HT (agonist).
-
This compound.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute SB-224289 and 5-HT to desired concentrations in assay buffer.
-
Reaction Mixture: In a microplate, combine the cell membranes (typically 5-20 µg of protein), GDP, and varying concentrations of SB-224289 or vehicle.
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC₈₀) to the appropriate wells. For measuring inverse agonism, no agonist is added.
-
Initiation of Binding: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: To determine the potency of SB-224289 as an antagonist, calculate the IC₅₀ value from the concentration-response curve. To assess inverse agonism, compare the basal [³⁵S]GTPγS binding in the presence of SB-224289 to the basal binding in the absence of the compound.
In Vivo Administration in Rodents (General Protocol)
This protocol provides a general guideline for intraperitoneal (i.p.) administration of this compound in rodents. Specific doses and timing should be optimized for your experimental model and research question.
Materials:
-
This compound.
-
Sterile vehicle (e.g., saline, 0.9% NaCl).
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Animal scale.
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of SB-224289 based on the desired dose (mg/kg) and the number and weight of the animals.
-
Dissolve the SB-224289 in the sterile vehicle to the desired final concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the exact volume of the dosing solution to be administered to each animal based on its body weight.
-
Gently restrain the animal.
-
Administer the solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Dosing Observation:
-
Monitor the animals for any adverse reactions following the injection.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points after administration.
-
Visualizations
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: [35S]GTPγS Binding Assay Workflow.
Caption: Troubleshooting Unexpected Results.
References
- 1. SB-224289 Antagonizes the Antifungal Mechanism of the Marine Depsipeptide Papuamide A | PLOS One [journals.plos.org]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-224289 Antagonizes the Antifungal Mechanism of the Marine Depsipeptide Papuamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-224289 hydrochloride stability in different solvents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of SB-224289 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions is Dimethyl sulfoxide (B87167) (DMSO).[2][8] The compound is reported to be insoluble in water.[1] For in vivo studies, complex solvents including DMSO, PEG300, Tween-80, and saline may be used.[9]
Q3: What is the solubility of this compound in different solvents?
Quantitative solubility data is primarily available for DMSO. It is considered poorly soluble in aqueous solutions.
| Solvent | Maximum Concentration | Method / Conditions |
| DMSO | ~14.54 mM (8.1 mg/mL) | Sonication and heating to 60°C are recommended.[10] |
| 10 mM (5.57 mg/mL) | Requires gentle warming.[2][8] | |
| ~7.74 mM (4.31 mg/mL) | Requires ultrasonic and warming to 60°C.[1] | |
| 5 mg/mL | No specific conditions mentioned.[11] | |
| Water | < 0.1 mg/mL | Insoluble.[1] |
Note: The use of newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: How should I store the solid compound and prepared stock solutions?
Proper storage is critical to maintain the integrity of the compound. The solid (powder) form is stable for years when stored correctly. Stock solutions in DMSO are less stable and have a shorter recommended storage duration.
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store away from moisture.[11] |
| Solution (in DMSO) | -80°C | 6 - 12 months | Store under nitrogen, away from moisture.[1][10] |
| -20°C | 1 month | Equilibrate to room temperature before use and ensure no precipitate is present.[1][8] |
It is best practice to prepare and use solutions on the same day if possible.[8]
Troubleshooting Guide
Q: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?
A: This is a common issue as higher concentrations require assistance to fully dissolve.
-
Gentle Warming: Warm the solution to 60°C.[1][10] This often significantly improves solubility.
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][10]
-
Check Your Solvent: Ensure you are using fresh, anhydrous (or newly opened) DMSO. Water content in aged DMSO can reduce the solubility of hydrophobic compounds.[1]
-
Re-evaluate Concentration: If the above steps fail, you may be exceeding the maximum solubility. Refer to the solubility table to confirm your target concentration is achievable.
Q: After diluting my DMSO stock solution into an aqueous buffer for my experiment, a precipitate formed. How can I prevent this?
A: This occurs because this compound is poorly soluble in water.[1] The DMSO keeps it in solution, but when the DMSO concentration is significantly lowered by adding aqueous buffer, the compound crashes out.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.
-
Increase Final DMSO Percentage: Check if your experimental system can tolerate a slightly higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%). This may be enough to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect the experimental results.
-
Use Pluronic F-127: For cell-based assays, a small amount of Pluronic F-127 can be used in the final medium to help maintain the solubility of hydrophobic compounds.
Q: I suspect my stored SB-224289 solution has degraded. How can I verify its stability?
A: The most reliable way to assess the stability and purity of your compound is through analytical chemistry techniques. The recommended method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows you to quantify the amount of the parent compound remaining and detect potential degradation products.[12] A general protocol for performing such a stability study is provided below.
Experimental Protocols & Visualizations
Protocol: Assessing Chemical Stability in DMSO via HPLC-MS
This protocol provides a framework for determining the stability of this compound in a DMSO stock solution over time at a specific temperature.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water with 0.1% Formic Acid (or other appropriate modifier)
- Autosampler vials with caps
- Calibrated analytical balance and pipettes
2. Procedure:
- Prepare Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
- Time Point Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Perform a serial dilution with ACN or your mobile phase to a final concentration suitable for HPLC-MS analysis (e.g., 1 µM). Transfer to an autosampler vial. This is your T=0 reference sample.
- Incubation: Store the remaining stock solution under the desired test condition (e.g., -20°C, 4°C, or room temperature). Protect from light.
- Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove the stock solution from storage and allow it to equilibrate to room temperature.
- Sample Preparation: Prepare a sample for analysis from the stored stock in the exact same manner as the T=0 sample.
- HPLC-MS Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch to minimize analytical variability.[12] Use a suitable C18 column and a gradient elution method (e.g., Water w/ 0.1% Formic Acid and ACN w/ 0.1% Formic Acid). Monitor the parent mass of SB-224289.
- Data Analysis:
- Integrate the peak area of the parent compound for each time point.
- Calculate the percentage of compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
- A compound is often considered stable if >90% of the parent peak remains.
5-HT1B Receptor Signaling Pathway
The antagonist SB-224289 blocks the 5-HT1B receptor, preventing the initiation of this inhibitory signaling cascade.
Experimental Workflow: Compound Stability Assessment
This diagram outlines the key steps for conducting a stability study of a chemical compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. enamine.net [enamine.net]
How to minimize variability in SB-224289 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving SB-224289 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1] It exhibits high affinity for the human 5-HT1B receptor, with a pKi value of approximately 8.2.[1][2] Some studies also characterize it as an inverse agonist, meaning it can reduce the basal activity of the receptor in addition to blocking the effects of agonists.[3][4] Its selectivity for the 5-HT1B receptor is over 60-fold higher than for other serotonin receptors such as 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[1] This selectivity is crucial for targeted experimental outcomes.
Q2: What are the common sources of variability in experiments using this compound?
Variability in studies using this compound can arise from several factors:
-
Compound Solubility and Stability: The compound's limited aqueous solubility and potential for precipitation can lead to inconsistent concentrations in prepared solutions.[5]
-
Stock Solution Preparation and Storage: Improper preparation, storage, or handling of stock solutions can result in degradation of the compound or inaccurate concentrations.
-
Experimental Protocol Differences: Minor variations in experimental procedures, such as incubation times, temperatures, and vehicle composition, can significantly impact results.
-
Biological System Complexity: The expression levels of 5-HT1B receptors can vary between different cell lines, tissues, and animal models, contributing to result variability.
Q3: How should I prepare and store stock solutions of this compound to ensure consistency?
To minimize variability, it is critical to follow a standardized protocol for solution preparation and storage:
-
Solvent Selection: this compound is soluble in DMSO.[1][3] For in vitro studies, prepare a stock solution of up to 10 mM in DMSO, which may require gentle warming. It is practically insoluble in water.[5]
-
Preparation: Always bring the vial to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and volume measurements. Ensure the compound is fully dissolved before use; sonication can aid dissolution.[5]
-
Storage: Store the solid compound at -20°C.[3] If storage of a stock solution is necessary, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1] It is recommended to prepare fresh solutions on the day of the experiment if possible.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro binding or functional assays.
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in aqueous buffer. | Visually inspect your final assay buffer for any precipitate after adding the compound. Consider using a small percentage of DMSO in the final assay medium, but ensure it is compatible with your experimental system and that vehicle controls are included. |
| Inaccurate compound concentration. | Verify the calibration of your balance and pipettes. Prepare fresh stock solutions and compare their performance to older stocks. |
| Degradation of the compound. | Avoid prolonged exposure of the compound to light and elevated temperatures. Prepare fresh solutions for each experiment. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum lots, as these can affect receptor expression levels. |
Issue 2: High variability in in vivo animal studies.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability due to precipitation upon injection. | For in vivo administration, a common vehicle is a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Prepare this solution by adding each component sequentially and ensuring complete dissolution at each step. Administer the solution immediately after preparation. |
| Inconsistent dosing. | Ensure accurate animal weight measurement and dose calculation for each subject. Use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent delivery. |
| Individual animal differences. | Randomize animals into treatment groups. Use a sufficient number of animals per group to account for biological variability. Acclimate animals to the experimental conditions before the study begins. |
| Timing of administration and behavioral testing. | Standardize the time of day for drug administration and subsequent behavioral or physiological measurements to minimize circadian rhythm effects. |
Data and Protocols
Physicochemical and Binding Properties
| Property | Value | Source |
| Molecular Weight | 557.09 g/mol | |
| Formula | C₃₂H₃₂N₄O₃·HCl | |
| Purity | ≥95% | |
| Storage Temperature | -20°C (solid) | [3] |
| Solubility in DMSO | Up to 10 mM (with gentle warming) | [1] |
| Solubility in Water | Insoluble | [5] |
| Binding Affinity (pKi) | 8.2 (for human 5-HT1B receptor) | [1] |
Standard Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure for assessing the functional activity of this compound at the 5-HT1B receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1B receptor (e.g., CHO cells).[4][6]
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), GDP (10 µM), and varying concentrations of this compound. Include a control with a known 5-HT1B agonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the potency and efficacy of this compound.
Visualizations
Caption: Experimental workflow for this compound studies.
References
- 1. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor bioavailability of SB-224289 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-224289 hydrochloride. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective 5-HT1B receptor antagonist. It is a crystalline solid with a molecular weight of 557.1 g/mol .[1] Its solubility in aqueous solutions is low, but it is soluble in DMSO at concentrations up to 5 mg/mL.[1] Due to its low aqueous solubility, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] This classification suggests that its oral absorption is likely limited by its dissolution rate.[2][3]
Q2: I am observing low efficacy of this compound in my oral administration experiments. What could be the reason?
Low efficacy following oral administration of this compound is likely due to its poor oral bioavailability. As a BCS Class II compound, its low aqueous solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[2][3][4] While the compound is known to be centrally active after oral administration in vivo, the formulation used can significantly impact the extent of absorption.[5]
Troubleshooting Guide: Addressing Poor Bioavailability
This guide provides potential strategies to enhance the oral bioavailability of this compound for preclinical in vivo studies. These are general approaches for BCS Class II drugs and may require optimization for this specific compound.
Issue: Inconsistent or low drug exposure after oral gavage.
Potential Cause: Poor dissolution of this compound in the gastrointestinal fluids.
Suggested Solutions:
-
Vehicle Optimization for Suspension:
-
For initial studies, a simple aqueous suspension can be prepared. To improve the wettability and prevent aggregation of the drug particles, a suspending agent and a surfactant are recommended. A common vehicle for oral gavage in rodents is 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) with 0.1-0.2% Tween 80.[3]
-
-
Particle Size Reduction:
-
Reducing the particle size of the drug increases the surface area available for dissolution.[3] This can be achieved through micronization or nanosizing techniques. The resulting nanocrystals or micronized powder can then be suspended in an appropriate vehicle.
-
-
Lipid-Based Formulations:
-
Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly soluble drugs.[6] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This allows the drug to remain in a solubilized state for absorption.
-
-
Solid Dispersions:
-
This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2] The drug can exist in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form. Common carriers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).
-
Experimental Workflow for Formulation Development
Caption: A general workflow for developing and evaluating formulations to improve the oral bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Rodents
This protocol describes the preparation of a basic suspension of this compound for oral administration in rats or mice.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (or CMC) in sterile water
-
0.2% (v/v) Tween 80
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[7]
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the calculated amount of the compound and place it in the glass mortar.
-
Add a small volume of the 0.2% Tween 80 solution to the powder and triturate with the pestle to form a smooth paste. This helps to wet the powder.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure a homogenous suspension.
-
Administer the suspension to the animals using a calibrated oral gavage needle. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 20 mL/kg for rats.[7][8]
Protocol 2: Oral Gavage Procedure in Rats
This protocol outlines the standard procedure for oral gavage in rats.
Procedure:
-
Animal Restraint: Securely restrain the rat to prevent movement.
-
Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced.
-
Administration: Once the needle is in the esophagus, administer the formulation slowly.
-
Withdrawal and Monitoring: Gently remove the needle and monitor the animal for any signs of distress.
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 557.1 g/mol | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | 5 mg/mL in DMSO | [1] |
| Purity | ≥98% | [1] |
Signaling Pathway
5-HT1B Receptor Signaling Pathway
This compound acts as a selective antagonist at the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by serotonin (B10506) (5-HT), the 5-HT1B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, SB-224289 blocks these effects of serotonin.
Caption: Simplified signaling pathway of the 5-HT1B receptor and the inhibitory action of SB-224289.
References
- 1. research.rug.nl [research.rug.nl]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Control Experiments for SB-224289 Hydrochloride Research
For researchers, scientists, and drug development professionals utilizing SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist, this guide provides essential information for designing robust control experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is soluble in DMSO up to 10 mM.[1][2] For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.
Q2: What is the recommended working concentration for in vitro experiments?
A2: The optimal concentration will vary depending on the specific assay and cell type. However, concentrations of 100 nM and 1 µM have been shown to significantly enhance the release of [3H]-5HT in electrically stimulated guinea-pig brain cortex slices.[4] A dose-response curve should always be performed to determine the optimal concentration for your experimental system.
Q3: What is a typical in vivo dosage for this compound?
A3: In vivo dosages can range from 2-16 mg/kg administered orally (p.o.).[4] For example, a dose of 4 mg/kg (p.o.) has been shown to reverse sumatriptan-induced inhibition of 5-HT release in guinea pigs.[4] As with in vitro studies, it is crucial to perform dose-response studies to determine the most effective dose for your specific animal model and experimental paradigm.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective 5-HT1B receptor antagonist, displaying over 75-fold selectivity for the human 5-HT1B receptor over other 5-HT receptors, including the 5-HT1D receptor.[5] However, at high concentrations, the potential for off-target effects increases. It is advisable to perform control experiments with a structurally different 5-HT1B antagonist to confirm that the observed effects are specific to 5-HT1B receptor blockade.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of SB-224289 | 1. Compound Degradation: Stability in aqueous solutions and cell culture media can be limited. 2. Incorrect Concentration: The concentration may be too low to effectively antagonize the receptor, or too high, leading to off-target effects. 3. Low Receptor Expression: The cell line or tissue may not express sufficient levels of the 5-HT1B receptor. 4. High Agonist Concentration: The concentration of the 5-HT1B agonist may be too high, overcoming the competitive antagonism. | 1. Prepare fresh stock solutions of SB-224289 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. 2. Perform a thorough dose-response curve to identify the optimal concentration range for your specific assay. 3. Confirm 5-HT1B receptor expression in your experimental model using techniques such as qPCR, Western blot, or radioligand binding. 4. Use an appropriate concentration of the agonist, ideally around its EC50 value, to ensure sensitive detection of antagonism. |
| High background signal in binding assays | 1. Non-specific Binding: The radioligand may be binding to other sites besides the 5-HT1B receptor. 2. Inadequate Washing: Insufficient washing of filters can lead to high background. | 1. Include a non-specific binding control by adding a high concentration of a non-labeled 5-HT1B ligand to displace all specific binding. 2. Optimize the washing steps in your filtration assay by increasing the number of washes or the volume of wash buffer. |
| Variability between experiments | 1. Vehicle Effects: The vehicle (e.g., DMSO) may have biological effects on its own. 2. Inconsistent Experimental Conditions: Minor variations in incubation times, temperature, or cell passage number can introduce variability. | 1. Always include a vehicle-only control group to account for any effects of the solvent. 2. Standardize all experimental parameters and maintain meticulous records of each experiment. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| pKi | 8.16 ± 0.06 | Human 5-HT1B | [5] |
| Selectivity | >75-fold over other 5-HT receptors | Human 5-HT1B | [5] |
| In Vitro Activity (5-HT release) | 100 nM - 1 µM | Guinea-pig brain cortex | [4] |
| In Vivo Dosage (p.o.) | 2 - 16 mg/kg | Guinea-pig | [4] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SB-224289 for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor
-
Radioligand (e.g., [³H]GR125743)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM 5-HT)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of SB-224289.
-
Also, incubate membranes with the radioligand and the non-specific binding control.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of SB-224289 and calculate the Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonism of SB-224289 at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor
-
[³⁵S]GTPγS
-
5-HT1B receptor agonist (e.g., 5-HT)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with varying concentrations of SB-224289.
-
Add a fixed concentration of the 5-HT1B agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Analyze the data to determine the ability of SB-224289 to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: 5-HT1B Receptor Signaling Pathway Antagonism by SB-224289.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Failure to detect in vivo inverse agonism of the 5-HT(1B) receptor antagonist SB-224289 in 5-HT-depleted guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of SB-224289 hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of SB-224289 hydrochloride in solution during their experiments.
Troubleshooting Guide: Preventing & Resolving Precipitation
Issue: Precipitate forms in the stock solution upon storage.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.
-
Solution:
-
Gently warm the solution to 60°C and use sonication to redissolve the precipitate.[1]
-
If precipitation persists, consider diluting the stock solution to a lower concentration.
-
For long-term storage, aliquoting the stock solution can prevent issues with repeated freeze-thaw cycles. Store solutions at -20°C for up to one month.[2]
-
Issue: The compound precipitates when added to an aqueous buffer.
-
Possible Cause: this compound is sparingly soluble in aqueous solutions.[1] The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration: Lower the final concentration of this compound in the aqueous buffer.
-
Use a co-solvent system for in vivo studies: For in vivo experiments, a multi-solvent system is recommended to maintain solubility. A common formulation involves first dissolving the compound in DMSO, then sequentially adding PEG300, Tween-80, and finally saline.[1]
-
Prepare fresh dilutions: Prepare working dilutions from a concentrated stock solution immediately before use.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO up to 10 mM, which is approximately 5.57 mg/mL. Gentle warming and sonication can aid in dissolution.[1] One supplier specifies a solubility of 4.31 mg/mL (7.74 mM) in DMSO with the aid of ultrasound and heating to 60°C.[1]
Q3: Is this compound soluble in water?
A3: No, this compound is reported to be insoluble in water.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored at -20°C.[3] It is recommended to use the prepared solutions on the same day if possible, or store them at -20°C for up to one month.[2] The solid compound should be stored at -20°C and has a stability of at least 4 years.[3]
Q5: My this compound solution has precipitated. Can I still use it?
A5: It is not recommended to use a solution with a visible precipitate, as the actual concentration will be lower than intended. You should attempt to redissolve the compound by gentle warming and sonication.[1] Before use, always ensure the solution is free of precipitate.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 557.09 g/mol | |
| Formula | C₃₂H₃₂N₄O₃·HCl | [3] |
| Purity | ≥95% | |
| CAS Number | 180084-26-8 | [3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Conditions | Reference |
| DMSO | 10 mM | With gentle warming | [2] |
| DMSO | 5 mg/mL | - | [3] |
| DMSO | 4.31 mg/mL (7.74 mM) | Ultrasonic and warming to 60°C | [1] |
| Water | Insoluble | Ultrasonic, warming to 60°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 557.09 g/mol ). For 1 mL of a 10 mM solution, you will need 5.57 mg.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution briefly. If the compound does not fully dissolve, gently warm the vial to approximately 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a suggested formulation for in vivo use.[1]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add Co-solvents: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:
-
Add 40% (by final volume) of PEG300 to the DMSO stock.
-
Add 5% (by final volume) of Tween-80.
-
Add 45% (by final volume) of saline.
-
-
Final Concentration: The final concentration of the compound will be diluted from the initial DMSO stock. For example, if you start with a 10 mg/mL DMSO stock and follow the volume percentages, the final concentration will be 1 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Use Immediately: This formulation should be prepared fresh for each experiment.
Visualizations
Caption: Experimental workflow for preparing a stock solution.
References
Technical Support Center: SB-224289 Hydrochloride Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity of SB-224289 hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: What are the common methods for assessing the purity of this compound?
A2: The most common and reliable method for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other techniques that can be employed for structural confirmation and identification of impurities include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How should I handle and store this compound to maintain its purity?
A3: To maintain the integrity of the compound, it should be stored at -20°C. For long-term storage of stock solutions, it is recommended to store them at -80°C.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] The solid compound should be protected from moisture.
Q4: What are the potential impurities that could be present in a sample of this compound?
A4: While specific impurity profiles are batch-dependent, potential impurities could include residual starting materials from the synthesis, reaction by-products, or degradation products. Given the chemical structure of SB-224289, potential impurities might include related nitrogen-containing heterocyclic compounds or products of oxidation or hydrolysis.
Q5: My this compound solution appears to have poor solubility. What should I do?
A5: this compound is soluble in DMSO, with gentle warming aiding dissolution. If you encounter solubility issues, ensure you are using a suitable solvent and consider gentle warming or sonication. For aqueous buffers, the solubility may be limited, and it is important to determine the appropriate concentration range for your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 557.09 g/mol | |
| Purity Specification | ≥95% (by HPLC) | |
| Storage Temperature | -20°C (solid) | |
| Stock Solution Storage | -80°C (in solvent) | [1] |
| Solubility in DMSO | Up to 10 mM with gentle warming |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade trifluoroacetic acid (TFA) or formic acid
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
Degas both mobile phases using sonication or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO or mobile phase) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used. An example gradient is:
-
0-2 min: 95% A, 5% B
-
2-17 min: Gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-21 min: Gradient back to 95% A, 5% B
-
21-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. No sample injected. 2. Detector is off or malfunctioning. 3. Incorrect mobile phase composition. | 1. Verify injection volume and ensure the autosampler is functioning correctly. 2. Check detector settings and lamp status. 3. Prepare fresh mobile phase and ensure correct proportions. |
| Peak Tailing | 1. Column overload. 2. Presence of secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the sample concentration. 2. Adjust the mobile phase pH or add an ion-pairing agent. 3. Wash the column with a strong solvent or replace the column. |
| Peak Splitting or Broadening | 1. Clogged frit or column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Column void. | 1. Backflush the column or replace the frit. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system. | 1. Degas the mobile phase and prime the pump. 2. Use fresh, high-purity solvents and flush the detector cell. 3. Inspect all fittings and connections for leaks.[2] |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. | 1. Check for leaks and ensure the pump is properly primed. 2. Ensure accurate mobile phase preparation. 3. Use a column oven to maintain a consistent temperature. |
Visualizations
References
Long-term storage and handling of SB-224289 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of SB-224289 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1] Some suppliers also indicate that storage at -80°C is acceptable.[2] One supplier suggests that the compound is stable for at least four years when stored at -20°C.[1] Another indicates a shelf life of three years at -20°C for the powder.[3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should also be stored at low temperatures. Storage at -20°C for up to one month is recommended.[2][4] For longer-term storage of stock solutions, -80°C for up to six months is advised.[2] It is recommended to prepare and use solutions on the same day if possible.[4]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4]
Q4: What is the solubility of this compound in DMSO?
A4: The solubility in DMSO is reported to be between 4.31 mg/mL and 5.57 mg/mL, which corresponds to approximately 7.74 mM to 10 mM.[5] Gentle warming and sonication can aid in dissolution.[5]
Q5: Is this compound soluble in aqueous solutions?
A5: this compound has very low solubility in water (< 0.1 mg/mL).[5] For in vivo experiments requiring aqueous vehicles, specific formulations are necessary.
Q6: How should I handle the compound upon receipt?
A6: The compound is typically shipped at room temperature and is stable for the duration of shipping.[1][4] Upon receipt, you should follow the storage instructions provided on the product datasheet, which is typically to store it at -20°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty dissolving the compound in DMSO. | Incomplete dissolution due to concentration or temperature. | Gently warm the solution and use sonication to aid dissolution.[5] Ensure you have not exceeded the maximum solubility (up to 10 mM). |
| Precipitate forms in the stock solution after storage at -20°C. | The compound may have come out of solution at low temperatures. | Before use, equilibrate the solution to room temperature and ensure any precipitate has redissolved.[4] Gentle warming and vortexing can help. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from powder for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the compound has been stored under the recommended conditions and within its stability period. |
| Inaccurate concentration of the stock solution. | Recalculate the required mass of the compound, considering the molecular weight and purity. Use calibrated equipment for weighing and dispensing. | |
| Low bioavailability or efficacy in in vivo studies. | Poor solubility of the compound in the chosen vehicle. | For in vivo administration, prepare a suitable formulation. Examples include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. - 10% DMSO, 90% (20% SBE-β-CD in saline). - 10% DMSO, 90% corn oil.[5] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 557.09 g/mol | |
| Purity | ≥95% to ≥98% | [1] |
| Solubility in DMSO | 4.31 - 5.57 mg/mL (7.74 - 10 mM) | [5] |
| Storage (Powder) | -20°C | [1] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [2][4] |
| Stability (Powder at -20°C) | ≥ 4 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 5.57 mg of this compound powder.
-
Dissolution: Add 1 mL of DMSO to the powder.
-
Mixing: Vortex the solution to mix. If necessary, gently warm the vial and sonicate until the solid is completely dissolved.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][4]
Protocol 2: General In Vitro Assay Procedure
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
-
Application: Add the diluted compound to your cells or assay system.
-
Incubation: Incubate for the desired period under appropriate experimental conditions.
-
Analysis: Perform the relevant downstream analysis, such as radioligand binding assays or functional assays (e.g., [³⁵S]GTPγS binding).[6][7]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Inhibition of 5-HT1B receptor signaling by SB-224289.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Serotonin Receptor Antagonists: SB-224289 Hydrochloride vs. GR 127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent serotonin (B10506) receptor antagonists, SB-224289 hydrochloride and GR 127935. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a comprehensive overview of their selectivity, functional activity, and the experimental methodologies used for their characterization.
Introduction
This compound and GR 127935 are both widely used pharmacological tools in the study of the serotonergic system. However, their distinct selectivity profiles for serotonin (5-HT) receptor subtypes make them suitable for different research applications. SB-224289 is recognized for its high selectivity as a 5-HT1B receptor antagonist, while GR 127935 is a potent antagonist of both 5-HT1B and 5-HT1D receptors.[1][2] This guide delves into the quantitative differences in their binding affinities and functional activities, supported by detailed experimental protocols and visual diagrams to elucidate key concepts.
Data Presentation: A Head-to-Head Comparison of Receptor Affinities
The following table summarizes the binding affinities (expressed as pKi values) of this compound and GR 127935 for a range of human serotonin receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | This compound (pKi) | GR 127935 (pKi) |
| 5-HT1B | 8.16 ± 0.06[3][4] | 8.5 (rat)[2] |
| 5-HT1D | 6.27 ± 0.09 | 8.5 (guinea pig)[2] |
| 5-HT1A | < 6.0[5] | < 6.5[2] |
| 5-HT1E | < 6.0[5] | - |
| 5-HT1F | < 6.0[5] | - |
| 5-HT2A | < 6.0[5] | 7.4 |
| 5-HT2C | < 6.0[5] | < 6.5[2] |
Key Observations:
-
GR 127935 exhibits high and roughly equal affinity for both 5-HT1B and 5-HT1D receptors.[2] It also displays moderate affinity for the 5-HT2A receptor.
Functional Activity
Beyond binding affinity, the functional activity of these compounds is a critical consideration.
GR 127935 acts as a potent and selective antagonist at both 5-HT1B and 5-HT1D receptors.[2] However, some studies have reported that it can exhibit partial agonist activity at certain 5-HT1D receptor subtypes, a factor that should be considered in experimental design.
Experimental Protocols
The data presented in this guide are derived from standard and well-validated experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi of SB-224289 and GR 127935 at various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]GR125743 for 5-HT1B/1D receptors).
-
Test compounds (this compound, GR 127935).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
Objective: To assess the functional activity (antagonism, inverse agonism) of SB-224289 and GR 127935 at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds (this compound, GR 127935).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
Incubation: The mixture is incubated to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Counting: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: An antagonist will block the agonist-stimulated increase in [35S]GTPγS binding. An inverse agonist will decrease the basal level of [35S]GTPγS binding in the absence of an agonist.
Mandatory Visualization
Signaling Pathway of the 5-HT1B Receptor
Caption: Canonical signaling pathway of the 5-HT1B receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
Both this compound and GR 127935 are invaluable tools for dissecting the roles of 5-HT1B and 5-HT1D receptors in physiological and pathological processes. The high selectivity of SB-224289 for the 5-HT1B receptor makes it the compound of choice for studies specifically targeting this subtype.[5] In contrast, GR 127935 is more suitable for investigations where the combined blockade of both 5-HT1B and 5-HT1D receptors is desired.[2] Researchers should carefully consider the specific aims of their study, the receptor expression profile of their model system, and the functional activity of each compound to make an informed decision.
References
- 1. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to SB-224289 Hydrochloride and Other 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-224289 hydrochloride with other notable 5-HT1B receptor antagonists. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate pharmacological tools for their studies.
The serotonin (B10506) 1B (5-HT1B) receptor, a G-protein coupled receptor, plays a crucial role in the central nervous system. Primarily located on presynaptic terminals, it acts as an autoreceptor to inhibit the release of serotonin and other neurotransmitters.[1][2] This inhibitory function makes the 5-HT1B receptor a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including depression and anxiety.[3] Antagonists of this receptor are of particular interest as they can enhance serotonergic neurotransmission by blocking this negative feedback mechanism.[3]
This compound is a highly selective and potent 5-HT1B receptor antagonist.[4][5] It exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[4][5] This guide will compare the pharmacological profile of SB-224289 with other commonly used 5-HT1B antagonists, presenting key experimental data and methodologies.
Comparative Analysis of 5-HT1B Antagonists
The selection of a 5-HT1B antagonist for research purposes often depends on its binding affinity, selectivity over other receptor subtypes (especially the highly homologous 5-HT1D receptor), and its functional activity. The following tables summarize the available quantitative data for this compound and other key 5-HT1B antagonists.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (pKi) of 5-HT1B Antagonists at Serotonin Receptor Subtypes
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C |
| SB-224289 | 8.2 | <6.5 | <6.5 | <6.5 | <6.5 | <6.5 | <6.5 |
| GR 127935 | 8.3 | 8.8 | 6.7 | - | - | <5.0 | <5.0 |
| Cyanopindolol (B1197883) | 8.5 | - | 8.7 | - | - | - | - |
| Methiothepin | 8.4 | 8.5 | 8.1 | - | - | 8.7 | 8.6 |
Table 2: Selectivity Profile and Functional Activity of 5-HT1B Antagonists
| Compound | Selectivity for 5-HT1B over 5-HT1D | Other Notable Affinities | Functional Activity at 5-HT1B |
| SB-224289 | >60-fold | Low affinity for a wide range of other receptors | Inverse Agonist |
| GR 127935 | Non-selective (potent 5-HT1D antagonist) | - | Antagonist/Partial Agonist |
| Cyanopindolol | - | Potent β-adrenergic antagonist | Antagonist |
| Methiothepin | Non-selective | Potent antagonist at multiple 5-HT and dopamine (B1211576) receptors | Antagonist |
Key Experimental Protocols
The characterization of 5-HT1B antagonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key assays used to determine the functional activity and physiological effects of these compounds.
[³⁵S]GTPγS Binding Assay
This in vitro functional assay measures the activation of G-proteins coupled to a receptor of interest. For Gi/o-coupled receptors like 5-HT1B, agonist binding inhibits adenylyl cyclase and stimulates the binding of GTP to the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. Antagonists are identified by their ability to block agonist-stimulated [³⁵S]GTPγS binding, while inverse agonists can decrease basal [³⁵S]GTPγS binding.
Experimental Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (final concentration ~10 µM) to ensure G-proteins are in their inactive state.
-
Test compound (antagonist/inverse agonist) at various concentrations.
-
For antagonist determination, a fixed concentration of a 5-HT1B agonist (e.g., 5-HT).
-
Cell membranes expressing the 5-HT1B receptor.
-
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the data as a percentage of basal or agonist-stimulated [³⁵S]GTPγS binding versus the concentration of the test compound to determine potency (IC₅₀ or pA₂) and efficacy.
-
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. It is a powerful tool to assess the effect of a 5-HT1B antagonist on serotonin release.
Experimental Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus).
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline level of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer the 5-HT1B antagonist (e.g., SB-224289) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure the change in extracellular serotonin levels over time.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).
-
-
Data Analysis:
-
Express the serotonin concentration in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in serotonin levels over time to visualize the effect of the 5-HT1B antagonist.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow.
Caption: 5-HT1B Autoreceptor Signaling Pathway and Antagonist Action.
Caption: In Vivo Microdialysis Experimental Workflow.
Conclusion
This compound stands out as a valuable research tool due to its high potency and, most notably, its selectivity for the 5-HT1B receptor over the closely related 5-HT1D subtype and other serotonin receptors.[4][6] This high selectivity is a significant advantage over less selective antagonists like GR 127935, cyanopindolol (which also potently blocks β-adrenergic receptors), and the non-selective agent methiothepin. Furthermore, its characterization as an inverse agonist suggests it can modulate the constitutive activity of the 5-HT1B receptor, offering an additional dimension for investigation compared to neutral antagonists.[4][5] For researchers aiming to specifically dissect the role of the 5-HT1B receptor in physiological and pathological processes, this compound represents a superior choice, minimizing the confounding effects of off-target interactions. The experimental protocols detailed in this guide provide a framework for the functional characterization and in vivo validation of this and other 5-HT1B receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. acnp.org [acnp.org]
- 3. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-HT1B Receptor Blockade: A Comparative Guide to SB-224289 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist, with other alternative compounds. Detailed experimental protocols and supporting data are presented to facilitate the validation of 5-HT1B receptor blockade in your research.
Introduction to 5-HT1B Receptor and this compound
The 5-hydroxytryptamine (serotonin) 1B receptor (5-HT1B) is a G protein-coupled receptor (GPCR) predominantly located on presynaptic nerve terminals. Its activation typically leads to the inhibition of neurotransmitter release, including serotonin (B10506) itself (autoreceptor function) as well as other neurotransmitters like dopamine (B1211576), acetylcholine, and GABA (heteroreceptor function). The 5-HT1B receptor is coupled to the Gαi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
This compound is a potent and selective antagonist of the 5-HT1B receptor. It exhibits high affinity for the human 5-HT1B receptor with a pKi of approximately 8.2.[1] Notably, it displays over 60-fold selectivity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors.[1] SB-224289 has been characterized as both a competitive antagonist and an inverse agonist, meaning it can both block the action of agonists and reduce the basal activity of the receptor.[2][3]
Comparative Analysis of 5-HT1B Receptor Antagonists
The selection of an appropriate antagonist is critical for elucidating the specific roles of the 5-HT1B receptor. This section compares this compound with other commonly used 5-HT1B receptor antagonists.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (pKi) and selectivity profiles of SB-224289 and other notable 5-HT1B receptor antagonists. A higher pKi value indicates a stronger binding affinity.
| Compound | 5-HT1B pKi | 5-HT1D pKi | Selectivity (5-HT1B vs 5-HT1D) | Other Notable Affinities (pKi) |
| SB-224289 | ~8.2[1] | ~6.5[1] | >60-fold[1] | Low affinity for other 5-HT receptors |
| Methiothepin | ~7.3[4][5] | ~7.0[4][5] | ~2-fold | Non-selective, high affinity for multiple 5-HT and dopamine receptors[4][5] |
| GR 55562 | ~7.5 | ~6.5 | ~10-fold | Moderate affinity for other 5-HT receptors |
| AR-A000002 | ~8.0 | ~6.7 | ~20-fold | High selectivity over other 5-HT receptors |
Note: pKi values can vary slightly depending on the experimental conditions and cell types used.
Experimental Protocols for Validating 5-HT1B Receptor Blockade
To validate the blockade of 5-HT1B receptors by this compound, a combination of in vitro and in vivo experiments is recommended. Below are detailed protocols for key assays.
Radioligand Binding Assay
This assay directly measures the ability of SB-224289 to displace a radiolabeled ligand from the 5-HT1B receptor, thereby determining its binding affinity (Ki).
Objective: To determine the equilibrium dissociation constant (Ki) of SB-224289 for the 5-HT1B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]GR125743 or another suitable 5-HT1B selective radioligand.
-
This compound and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1B receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of SB-224289 or other unlabeled competing ligands.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
The cell membrane preparation.
-
For determining non-specific binding, use a high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of SB-224289 that inhibits 50% of the specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation following receptor stimulation. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Objective: To determine the potency of SB-224289 in antagonizing agonist-stimulated G protein activation at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine (B1209777) or CP-93129).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with various concentrations of SB-224289 for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the 5-HT1B agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of SB-224289. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The potency of the antagonist can be quantified using a Schild analysis to determine the pA2 value.
Neurotransmitter Release Assay from Brain Slices
This ex vivo assay assesses the functional consequence of 5-HT1B receptor blockade on neurotransmitter release in a more physiologically relevant system.
Objective: To determine the effect of SB-224289 on the modulation of neurotransmitter release from brain slices.
Materials:
-
Rodent brain slices containing the region of interest (e.g., hippocampus, striatum, or cortex).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂.
-
A 5-HT1B receptor agonist.
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or mass spectrometry for neurotransmitter quantification.
-
Superfusion system.
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-400 µm thick) from the desired brain region.
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF for at least 1 hour.
-
Superfusion: Place the slices in a superfusion chamber and perfuse with aCSF at a constant flow rate.
-
Baseline Collection: Collect baseline perfusate samples to measure basal neurotransmitter release.
-
Stimulation: Induce neurotransmitter release by electrical stimulation or by a depolarizing stimulus (e.g., high potassium concentration in the aCSF).
-
Drug Application: Apply the 5-HT1B agonist to the superfusion medium to inhibit neurotransmitter release. Subsequently, co-apply SB-224289 with the agonist to observe the reversal of this inhibition.
-
Sample Analysis: Analyze the collected perfusate samples for the concentration of the neurotransmitter of interest using HPLC or another sensitive analytical method.
-
Data Analysis: Express the amount of neurotransmitter released as a percentage of the basal release. Compare the agonist-induced inhibition of release in the absence and presence of SB-224289.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Caption: Simplified 5-HT1B Receptor Signaling Pathway.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT1B receptor due to its high potency and selectivity. This guide provides a framework for the validation of its antagonist activity through a series of well-established in vitro and ex vivo assays. By comparing its performance with other available antagonists, researchers can confidently select the most appropriate tool for their specific experimental needs and contribute to a deeper understanding of 5-HT1B receptor function.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to SB-224289 Hydrochloride and SB-216641 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of two widely used 5-HT1B receptor ligands: SB-224289 hydrochloride and SB-216641. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Overview and Key Differences
This compound and SB-216641 are both selective ligands for the serotonin (B10506) 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes. While both compounds exhibit high affinity for the 5-HT1B receptor, their intrinsic activities differ significantly, leading to distinct functional outcomes in cellular and tissue-based assays.
This compound is characterized as a selective 5-HT1B receptor antagonist or inverse agonist .[1][2][3][4][5] This means that not only does it block the action of agonists at the 5-HT1B receptor, but it can also reduce the receptor's basal, or constitutive, activity in the absence of an agonist.[5]
SB-216641 , in contrast, is described as a selective 5-HT1B receptor antagonist with partial agonist properties .[6] This indicates that while it can block the effects of full agonists, it possesses a degree of intrinsic efficacy and can weakly activate the receptor on its own.[6]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and SB-216641 at human 5-HT1B and 5-HT1D receptors.
Table 1: Radioligand Binding Affinities
| Compound | Receptor | pKi | Selectivity (fold) for 5-HT1B vs 5-HT1D |
| This compound | h5-HT1B | 8.2[4] | >60[4] |
| h5-HT1D | <6.6 | ||
| SB-216641 | h5-HT1B | 9.0[6] | ~25[6][7] |
| h5-HT1D | 7.6 |
Table 2: Functional Assay Data
| Compound | Assay | Receptor | Functional Activity | pA2 / pKB |
| This compound | [35S]GTPγS Binding | h5-HT1B | Inverse Agonist[5] | 8.4 (pA2) |
| SB-216641 | [35S]GTPγS Binding | h5-HT1B | Partial Agonist[6] | - |
| cAMP Accumulation | h5-HT1B | Antagonist | 9.3 (pKB)[6] | |
| cAMP Accumulation | h5-HT1D | Antagonist | 7.3 (pKB)[6] |
Signaling Pathways and Experimental Workflows
To understand the functional data, it is essential to visualize the underlying molecular mechanisms and experimental procedures.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor primarily couples to the inhibitory G-protein, Gi. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists like SB-224289 can suppress the basal activity of this pathway.
Experimental Workflow: [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to a receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified as a measure of receptor activation.
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a generalized procedure based on methodologies reported for 5-HT1B receptor functional characterization.[1][8]
Objective: To determine the ability of this compound and SB-216641 to modulate G-protein activation via the 5-HT1B receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate)).
-
Test compounds: this compound and SB-216641.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT1B receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Reaction Setup: In a microplate, combine the cell membranes, assay buffer, and GDP (typically 10-30 µM final concentration).
-
Compound Addition: Add varying concentrations of this compound or SB-216641 to the wells. For antagonist testing, a known 5-HT1B agonist is also added.
-
Initiation of Reaction: Add [35S]GTPγS (typically 0.1-0.5 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC50 (for agonists) or IC50/pA2 (for antagonists) values. Inverse agonism is determined by a reduction in basal [35S]GTPγS binding in the absence of an agonist.
cAMP Accumulation Assay
This protocol is a generalized procedure for measuring the inhibition of adenylyl cyclase activity.[9]
Objective: To assess the effect of this compound and SB-216641 on forskolin-stimulated cAMP accumulation in cells expressing the 5-HT1B receptor.
Materials:
-
Whole cells expressing the human 5-HT1B receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds: this compound and SB-216641.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells expressing the 5-HT1B receptor into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: The next day, replace the culture medium with a stimulation buffer containing IBMX (to prevent cAMP degradation) and the test compound (this compound or SB-216641) at various concentrations. Incubate for a short period.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP accumulation is quantified. Data are used to calculate IC50 values.
Conclusion
This compound and SB-216641 are both potent and selective ligands for the 5-HT1B receptor, but their distinct functional profiles make them suitable for different research applications.
-
This compound , as an inverse agonist , is an excellent tool for investigating the constitutive activity of the 5-HT1B receptor and for maximally inhibiting receptor signaling.[5] Its lack of partial agonism provides a clean antagonistic profile.
-
SB-216641 , with its partial agonist activity, is useful for studies where a low level of receptor stimulation is desired or for investigating the effects of ligands with varying degrees of intrinsic efficacy.[6] However, its partial agonism should be considered when interpreting results, as it may not act as a pure neutral antagonist in all systems.
The choice between these two compounds should be guided by the specific scientific question being addressed and the desired functional modulation of the 5-HT1B receptor.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 5. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-216641 - Wikipedia [en.wikipedia.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of SB-224289 Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective 5-HT1B receptor antagonist, SB-224289 hydrochloride, with the phenotype of 5-HT1B receptor genetic knockout models. By cross-validating findings from pharmacological blockade and genetic deletion, researchers can gain a more robust understanding of the role of the 5-HT1B receptor in various physiological and pathological processes. This guide synthesizes experimental data, presents detailed methodologies for key assays, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this important drug target.
Pharmacological Profile of this compound
SB-224289 is a highly selective and potent antagonist of the human 5-HT1B receptor, exhibiting inverse agonist properties.[1][2][3] Its high affinity and selectivity make it a valuable tool for elucidating the specific functions of the 5-HT1B receptor.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 8.16 ± 0.06 | Human | Radioligand Binding | [2] |
| Selectivity | >75-fold over 5-HT1D and other 5-HT receptors | Human | Radioligand Binding | [2] |
| Functional Activity | Inverse Agonist / Antagonist | Human | [35S]GTPγS Binding | [1][2] |
The 5-HT1B Knockout Mouse Model
Genetic deletion of the 5-HT1B receptor in mice (Htr1b knockout) provides a powerful model to study the lifelong consequences of the absence of 5-HT1B receptor function. These mice exhibit a distinct behavioral phenotype, offering a genetic baseline against which the acute effects of pharmacological agents like SB-224289 can be compared.
Cross-Validation: Comparing Pharmacological Blockade and Genetic Deletion
A key application of SB-224289 is to transiently mimic the 5-HT1B knockout phenotype, allowing for the investigation of the receptor's role in adult animals without the potential confounding developmental compensations that may occur in knockout models.
Aggression and Impulsivity
One of the most prominent phenotypes of 5-HT1B knockout mice is an increase in aggressive and impulsive behaviors.[4][5][6] This aligns with pharmacological studies where 5-HT1B receptor agonists have been shown to reduce aggression, an effect that can be blocked by antagonists.[7][8][9]
| Behavior | 5-HT1B Knockout Mice Phenotype | Effect of this compound | Supporting Evidence |
| Aggression | Increased aggression and shorter latency to attack.[4][5][6] | Blocks the anti-aggressive effects of 5-HT1B agonists.[7] | Studies show that direct administration of 5-HT1B agonists into brain regions like the ventral orbitofrontal cortex reduces aggression, and this effect is reversed by 5-HT1B antagonists.[7][9] |
| Impulsivity | Increased impulsivity, demonstrated by the inability to withhold responses in operant conditioning tasks.[10] | While direct studies are limited, the pro-impulsive phenotype of 5-HT1B knockout mice suggests that SB-224289 would likely have similar effects. | The role of 5-HT1B receptors in impulsivity is supported by findings that knockout mice show heightened impulsivity that can be rescued by adult re-expression of the receptor.[10] |
| Cocaine Self-Administration | Shorter latency to acquire cocaine self-administration.[11] | When administered alone, SB-224289 had no effect on cocaine self-administration but blocked the attenuating effect of a 5-HT1B agonist.[12] | This suggests that while basal cocaine reinforcement may not be altered by acute 5-HT1B antagonism, the receptor is involved in modulating the effects of other serotonergic drugs on cocaine intake. |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the 5-HT1B receptor or from brain tissue.[13]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]5-HT) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (SB-224289).[13][14]
-
Filtration: The incubation is terminated by rapid filtration through a filter mat, separating the bound from the free radioligand.[13]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[14]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the 5-HT1B receptor are used.[15][16]
-
Incubation: Membranes are incubated with the test compound (SB-224289), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[17][18][19]
-
Agonist/Inverse Agonist Effect: Agonists stimulate the binding of [35S]GTPγS, while inverse agonists like SB-224289 can decrease basal [35S]GTPγS binding.[1][2] Antagonists will block the effect of an agonist.
-
Separation and Quantification: Bound [35S]GTPγS is separated from free [35S]GTPγS by filtration, and the radioactivity is counted.[16][18]
Resident-Intruder Aggression Test
This is a standard behavioral assay to measure aggression in rodents.
-
Housing: Male mice are individually housed for a period to establish residency and increase territorial aggression.
-
Intruder Introduction: A novel, smaller male mouse (the "intruder") is introduced into the resident's home cage.
-
Behavioral Scoring: The latency to the first attack and the number of attacks by the resident mouse are recorded over a set period.[9]
-
Drug Administration: SB-224289 or a vehicle is administered to the resident mouse prior to the test to assess its effect on aggressive behavior.
Visualizations
Signaling Pathway
Caption: 5-HT1B receptor signaling pathway.
Experimental Workflow
Caption: Workflow for cross-validation.
Conclusion
The cross-validation of data from studies using this compound and 5-HT1B knockout mice provides a powerful convergence of evidence for the role of the 5-HT1B receptor in modulating behaviors such as aggression and impulsivity. The pharmacological tool allows for the investigation of the acute effects of receptor blockade, while the genetic model reveals the consequences of its absence throughout development and adulthood. Together, these approaches offer a more complete picture of 5-HT1B receptor function and solidify its position as a key target for the development of novel therapeutics for psychiatric disorders.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Participation of 5-HT1B receptors in the inhibitory actions of serotonin on masculine sexual behaviour of mice: pharmacological analysis in 5-HT1B receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social instigation and aggressive behavior in mice: role of 5-HT1A and 5-HT1B receptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT(1B) receptor inhibition of alcohol-heightened aggression in mice: comparison to drinking and running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT(1B) receptors, ventral orbitofrontal cortex, and aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous cocaine self-administration in mice lacking 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. brieflands.com [brieflands.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Anxiolytic Efficacy of SB-224289 and Other Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic efficacy of the selective 5-HT1B receptor antagonist, SB-224289, against two widely recognized classes of anxiolytics: benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs). The information presented is based on available preclinical experimental data. Direct comparative studies of SB-224289 with benzodiazepines and SSRIs are limited; therefore, this guide synthesizes data from various studies to offer an objective comparison within common preclinical models of anxiety.
Executive Summary
Anxiety disorders are a prevalent and debilitating class of psychiatric conditions. The mainstay treatments include benzodiazepines and SSRIs, each with distinct mechanisms of action and clinical profiles. SB-224289, a selective antagonist of the serotonin 1B (5-HT1B) receptor, has been investigated for its potential anxiolytic properties. This guide delves into the experimental evidence for the anxiolytic efficacy of SB-224289 and compares it with diazepam (a benzodiazepine) and fluoxetine (B1211875) (an SSRI) across various preclinical anxiety models. While benzodiazepines demonstrate robust and acute anxiolytic effects, and SSRIs show efficacy after chronic administration, the anxiolytic potential of SB-224289 appears to be more nuanced and context-dependent, with some studies suggesting anxiolytic-like effects and others indicating potential anxiogenic properties under certain conditions.
Mechanisms of Action
The anxiolytic effects of these compounds are rooted in their distinct interactions with neurotransmitter systems in the central nervous system.
-
SB-224289: As a selective 5-HT1B receptor antagonist, SB-224289 is thought to exert its effects by blocking presynaptic 5-HT1B autoreceptors. This action inhibits the negative feedback mechanism on serotonin release, leading to an increase in synaptic serotonin levels in certain brain regions. The 5-HT1B receptor is an autoreceptor on presynaptic neurons that typically inhibits serotonin release when activated[1]. By blocking this receptor, SB-224289 enhances serotonergic signaling[1].
-
Benzodiazepines (e.g., Diazepam): Benzodiazepines are positive allosteric modulators of the GABA-A receptor[2][3]. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA[2][3]. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and muscle relaxant effects.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs selectively block the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron[4][5][6]. This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission[4][5][6]. The therapeutic effects of SSRIs in anxiety are believed to involve long-term neuroadaptive changes resulting from this sustained increase in synaptic serotonin[6].
Signaling Pathway Diagrams
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 6. ClinPGx [clinpgx.org]
A Comparative Analysis of the Selectivity Profile of SB-224289 Across Serotonin Receptor Subtypes
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the serotonin (B10506) receptor subtype selectivity of SB-224289 against other notable antagonists. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate informed decision-making in research applications.
Quantitative Selectivity Profile
The affinity of SB-224289 and selected alternative compounds for various serotonin (5-HT) receptor subtypes has been determined through radioligand binding assays. The data, presented as pKi and Ki values, are summarized in the table below for objective comparison. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | SB-224289 (pKi) | SB-224289 (Ki, nM) | WAY-100635 (pKi) | WAY-100635 (Ki, nM) | GR 127935 (pKi) | GR 127935 (Ki, nM) |
| 5-HT1A | <6.0 | >1000 | 8.87 - 9.51 | 0.39 - 1.35 | 7.3 | 50 |
| 5-HT1B | 8.16 - 8.2 | 0.63 - 0.69 | <6.0 | >1000 | 8.4 | 4 |
| 5-HT1D | 6.3 | 501 | <6.0 | >1000 | 8.7 | 2 |
| 5-HT1E | <6.0 | >1000 | - | - | - | - |
| 5-HT1F | <6.0 | >1000 | - | - | - | - |
| 5-HT2A | <6.0 | >1000 | <6.0 | >1000 | 6.4 | 400 |
| 5-HT2C | <6.0 | >1000 | <6.0 | >1000 | 6.1 | 790 |
| Dopamine D4 | - | - | 7.42 | 38 | - | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, leading to slight variations in reported values.
SB-224289 demonstrates high affinity and over 75-fold selectivity for the human 5-HT1B receptor over other 5-HT receptor subtypes, including the closely related 5-HT1D receptor[1][2]. In contrast, WAY-100635 is a potent and selective antagonist for the 5-HT1A receptor, exhibiting over 100-fold selectivity against other 5-HT and major neurotransmitter receptors[3]. GR 127935 acts as an antagonist at both 5-HT1B and 5-HT1D receptors[4][5][6].
Experimental Methodologies
The determination of the selectivity profiles presented relies on established in vitro techniques, primarily radioligand binding assays and functional assays such as the [35S]GTPγS binding assay.
Radioligand Binding Displacement Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the specific human serotonin receptor subtype of interest or from homogenized brain tissue known to be rich in the target receptor.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., SB-224289, WAY-100635, or GR 127935) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the G-protein activation following receptor stimulation by an agonist, and the ability of an antagonist to block this effect.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the G-protein coupled serotonin receptor of interest (e.g., 5-HT1B) are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate G-protein activation, leading to the binding of [35S]GTPγS to the Gα subunit.
-
Antagonist Competition: To determine the potency of an antagonist like SB-224289, the assay is performed in the presence of a fixed concentration of agonist and varying concentrations of the antagonist.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its functional potency.
Visualizing the Molecular Environment
To better understand the context in which these compounds act, the following diagrams illustrate the 5-HT1B receptor signaling pathway and the general workflows of the key experimental procedures.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GR-127935 [medbox.iiab.me]
- 5. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Mechanism of SB-224289 Hydrochloride: A Comparative Guide for 5-HT1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for preclinical research.
In Vivo Validation of this compound's Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT1B receptor, with evidence also suggesting inverse agonist properties.[1][2] In vivo studies have consistently demonstrated its ability to block presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin (B10506) (5-HT) release in various brain regions. This action is crucial for its potential therapeutic effects in conditions where enhanced serotonergic neurotransmission is desired.
One of the key in vivo validation methods for SB-224289's mechanism is microdialysis, which allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. Studies have shown that systemic administration of SB-224289 significantly increases extracellular 5-HT levels, confirming its antagonist effect on the 5-HT1B autoreceptor, which normally inhibits 5-HT release.
Furthermore, behavioral studies in animal models have provided additional validation. For instance, SB-224289 has been shown to modulate behaviors associated with the serotonergic system, such as those related to cocaine self-administration.[3]
Comparative Analysis of 5-HT1B Receptor Antagonists
The following tables summarize the quantitative data from in vivo studies to compare the performance of this compound with other notable 5-HT1B receptor antagonists: methiothepin, GR 55562, and cyanopindolol.
Table 1: In Vivo Effects on Serotonin Release (Microdialysis Studies)
| Compound | Animal Model | Brain Region | Dose | Route of Admin. | Change in Extracellular 5-HT | Reference(s) |
| This compound | Guinea Pig | Cerebral Cortex | 10 mg/kg | i.p. | Potentiated electrically stimulated [3H]5-HT release | [1][4] |
| Methiothepin | Guinea Pig | Cerebral Cortex | Not specified | Not specified | Potentiated [3H]5-HT release to a similar extent as SB-224289 | [1][4] |
| GR 55562 | Rat | Not specified | 0.1-10 µ g/side | Microinjection | Did not evoke cocaine-lever responding (indirect measure) | [5] |
| Cyanopindolol | Rat | Brain Cortex | Not specified | Not specified | Increased electrically evoked 3H overflow | [6] |
Table 2: In Vivo Behavioral Effects
| Compound | Animal Model | Behavioral Test | Dose | Route of Admin. | Observed Effect | Reference(s) |
| This compound | Rat | Cocaine Self-Administration | 5.0 mg/kg | i.p. | Blocked the inhibitory effects of a 5-HT1B agonist on cocaine intake | [3] |
| Methiothepin | Not specified | Not specified | Not specified | Not specified | Acts as a neutral antagonist at insect 5-HT1 receptors | [7] |
| GR 55562 | Rat | Cocaine Discrimination | 0.1-10 µ g/side | Microinjection | Failed to modulate the discriminative stimulus effects of cocaine | [5] |
| Cyanopindolol | Mouse | Escape Behavior | Not specified | Not specified | Acted as an agonist in increasing escape attempts | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Microdialysis for Serotonin Release
Objective: To measure extracellular serotonin levels in a specific brain region following the administration of a 5-HT1B antagonist.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Experimental animals (e.g., rats, guinea pigs)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: Administer the 5-HT1B antagonist (e.g., this compound) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in 5-HT levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentration of 5-HT.
-
Data Analysis: Express the post-drug 5-HT levels as a percentage of the baseline levels and analyze the data using appropriate statistical methods.
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of 5-HT1B antagonists.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking system and software
-
Experimental animals (e.g., rats, mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[9]
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm.[10] Allow the animal to explore the maze freely for a 5-minute session.[10][11]
-
Data Collection: Record the animal's movement using the video tracking system. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[9]
-
Apparatus Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.[9]
-
Data Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of 5-HT1B antagonists.
Materials:
-
Cylindrical water tanks
-
Water at a controlled temperature (23-25°C)
-
Video camera and recording software
-
Experimental animals (e.g., rats, mice)
Procedure:
-
Pre-swim Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This session serves to induce a state of behavioral despair.[12]
-
Drug Administration: Administer the test compound or vehicle at specified time points before the test session (e.g., 24h, 5h, and 1h prior).[12]
-
Test Session (Day 2): Place the animals back into the water tanks for a 5-minute test session.[12]
-
Behavioral Scoring: Record the sessions and score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement, with the animal making only small movements to keep its head above water.[13]
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by serotonin, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The ultimate effect of this signaling cascade is the modulation of neurotransmitter release.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR-55562 - Wikipedia [en.wikipedia.org]
- 6. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse agonist and neutral antagonist actions of synthetic compounds at an insect 5-HT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effect of beta-blocking drugs resulting from the stimulation or the blockade of serotonergic 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
A Researcher's Guide to Negative Controls for SB-224289 Hydrochloride in 5-HT1B Receptor Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological effects is paramount. This guide provides a comprehensive comparison of negative control compounds for use in experiments involving SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist. By employing appropriate negative controls, investigators can confidently attribute the observed effects of SB-224289 to its interaction with the 5-HT1B receptor.
This guide details the pharmacological profiles of SB-224289 and a recommended negative control, WAY-100635. It provides experimental protocols for key binding and functional assays and visualizes the relevant signaling pathway and experimental workflows to aid in experimental design and data interpretation.
Comparative Analysis of SB-224289 and a Negative Control
Therefore, a valuable alternative is to use a compound with high selectivity for a different receptor subtype, thus demonstrating the specificity of SB-224289's effects to the 5-HT1B receptor. For this purpose, WAY-100635 , a potent and selective 5-HT1A receptor antagonist, serves as an excellent negative control. Its negligible affinity for the 5-HT1B receptor allows researchers to differentiate between 5-HT1B-mediated effects and potential off-target activities.
The following table summarizes the binding affinities (pKi) of SB-224289 and WAY-100635 at various serotonin (B10506) (5-HT) receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Compound | 5-HT1B (pKi) | 5-HT1A (pKi) | 5-HT1D (pKi) | 5-HT1E (pKi) | 5-HT1F (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) |
| This compound | 8.2 | <6.0 | 6.5 | <6.0 | <6.0 | <6.0 | <6.0 |
| WAY-100635 | <5.0 | 8.9[1] | <6.0 | - | - | 6.6[1] | - |
Note: Data is compiled from multiple sources and should be considered representative. For precise comparisons, it is recommended to test compounds in parallel within the same assay.
Key Experimental Protocols
To differentiate the activity of SB-224289 from a negative control, two primary types of assays are recommended: a radioligand binding assay to determine affinity for the receptor and a functional assay to measure the consequence of that binding.
Radioligand Binding Assay Protocol (Competition)
This protocol is designed to determine the binding affinity of test compounds for the 5-HT1B receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human 5-HT1B receptor.
-
Radioligand: [³H]GR125743 (a 5-HT1B/1D antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds: this compound, WAY-100635, and other compounds of interest.
-
Non-specific binding control: 10 µM of a non-radiolabeled 5-HT1B ligand (e.g., unlabeled GR125743 or 5-HT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of test compound dilution (or buffer for total binding).
-
50 µL of [³H]GR125743 at a final concentration close to its Kd.
-
100 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Allow the filters to dry.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1B receptor. As SB-224289 is an antagonist (or inverse agonist), it will inhibit the stimulation of [³⁵S]GTPγS binding induced by a 5-HT1B agonist.
Materials:
-
Membranes from cells expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
5-HT1B receptor agonist (e.g., 5-HT or CP-94253).
-
Test compounds: this compound and WAY-100635.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare dilutions of the test compounds (antagonists) and the 5-HT1B agonist.
-
Pre-incubate the membranes (10-20 µg protein) in a 96-well plate with the assay buffer containing GDP (e.g., 10 µM) and the test compound for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the 5-HT1B agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) and [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity by scintillation counting.
-
To determine the inhibitory effect of the antagonists, plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
-
Calculate the IC₅₀ value for each antagonist.
Visualizing the Molecular Interactions and Workflows
To further clarify the experimental rationale, the following diagrams illustrate the 5-HT1B receptor signaling pathway and the workflow for a competition binding assay.
Figure 1: 5-HT1B Receptor Signaling Pathway
Figure 2: Competition Radioligand Binding Assay Workflow
References
A Comparative Guide to the Inverse Agonism of SB-224289 and Other 5-HT1B Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist properties of SB-224289 at the human 5-hydroxytryptamine 1B (5-HT1B) receptor, benchmarked against other notable ligands. The information presented is supported by experimental data from in vitro studies, with detailed methodologies provided for key assays.
Introduction to 5-HT1B Receptor Inverse Agonism
The 5-HT1B receptor, a G protein-coupled receptor (GPCR), plays a crucial role in the regulation of serotonin (B10506) release in the central nervous system.[1] While antagonists block the action of agonists, inverse agonists possess the unique ability to inhibit the receptor's basal, constitutive activity, thereby reducing downstream signaling in the absence of an agonist.[2] This property makes them valuable tools for studying receptor function and potential therapeutic agents for conditions associated with aberrant serotonergic signaling.
SB-224289 is a highly selective 5-HT1B receptor antagonist that has been characterized as an inverse agonist.[1][3] It exhibits high affinity for the human 5-HT1B receptor and displays significant selectivity over other serotonin receptor subtypes, including the structurally similar 5-HT1D receptor.[1] This guide will compare the in vitro pharmacological profile of SB-224289 with other ligands known to interact with the 5-HT1B receptor, focusing on their binding affinities and functional activities as inverse agonists.
Signaling Pathway of the 5-HT1B Receptor
The 5-HT1B receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Inverse agonists, such as SB-224289, stabilize the inactive conformation of the receptor, thereby reducing this basal signaling cascade.
Caption: 5-HT1B Receptor Inverse Agonist Signaling Pathway.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional activities of SB-224289 in comparison to other relevant ligands at the human 5-HT1B receptor.
Table 1: Radioligand Binding Affinities
| Ligand | Radioligand | Preparation | pKi (mean ± SEM) | Ki (nM) | Reference |
| SB-224289 | [³H]-GR125743 | CHO cells expressing h5-HT1B | 8.16 ± 0.06 | 6.9 | [1] |
| Methiothepin | [³H]-GR125743 | CHO cells expressing h5-HT1B | Not explicitly stated | - | |
| Cyanopindolol | Not specified | Not specified | Not specified | - |
Table 2: Functional Activity ([³⁵S]GTPγS Binding Assay)
| Ligand | Preparation | pEC₅₀ (mean ± SEM) | Intrinsic Activity (%) | Reference |
| SB-224289 | CHO cells expressing h5-HT1B | 7.7 ± 0.1 | -25 ± 3 | [1] |
| Methiothepin | CHO cells expressing h5-HT1B | 7.3 ± 0.1 | -20 ± 2 | [1] |
Note: Intrinsic activity is expressed as the percentage inhibition of basal [³⁵S]GTPγS binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1B receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]-GR125743.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determination: 10 µM 5-HT.
-
Test compounds (e.g., SB-224289, methiothepin).
-
96-well microplates.
-
Filter mats (GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of the radioligand.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plates at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (inverse agonism) of test compounds at the human 5-HT1B receptor.
Materials:
-
Membranes from CHO cells stably expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
GDP (10 µM).
-
Test compounds (e.g., SB-224289, methiothepin).
-
96-well microplates.
-
Filter mats (GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer containing GDP, 50 µL of the test compound dilution, and 50 µL of the membrane preparation.
-
Pre-incubate the plates at 30°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.
-
Incubate the plates at 30°C for a further 30 minutes.
-
Terminate the incubation by rapid filtration through GF/B filter mats.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter mats and quantify the radioactivity as described for the radioligand binding assay.
-
Express the data as a percentage of basal [³⁵S]GTPγS binding to determine the intrinsic activity of the inverse agonists.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Characterization of 5-HT1B Ligands.
Conclusion
The data presented in this guide demonstrate that SB-224289 is a potent and selective inverse agonist at the human 5-HT1B receptor.[1] Its inverse agonism, as measured by the inhibition of basal [³⁵S]GTPγS binding, is comparable to that of the non-selective ligand methiothepin.[1] The high selectivity of SB-224289 for the 5-HT1B receptor makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor subtype. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible in vitro characterization of novel 5-HT1B receptor ligands. Further comparative studies with a broader range of inverse agonists would be beneficial for a more comprehensive understanding of the structure-activity relationships governing inverse agonism at the 5-HT1B receptor.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes [mdpi.com]
- 3. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of SB-224289 Hydrochloride and Other 5-HT1B Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SB-224289 hydrochloride with other key 5-HT1B receptor modulators, supported by experimental data from peer-reviewed studies. The following sections detail the pharmacological properties, experimental protocols, and visual representations of signaling pathways and workflows for SB-224289 and its comparators: GR-127935, methiothepin, AR-A000002, and anpirtoline (B1665510).
At a Glance: Comparative Pharmacological Profile
This compound is a potent and highly selective 5-HT1B receptor antagonist with inverse agonist properties.[1][2][3] This distinguishes it from other compounds such as the partial agonist GR-127935 and the non-selective antagonist methiothepin. AR-A000002 also acts as a selective 5-HT1B antagonist, while anpirtoline is characterized as a 5-HT1B receptor agonist. These differences in functional activity are critical for their application in research and potential therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional activities of SB-224289 and its comparators at the human 5-HT1B and 5-HT1D receptors.
Table 1: Radioligand Binding Affinities (pKi)
| Compound | Human 5-HT1B | Human 5-HT1D | Selectivity for 5-HT1B over 5-HT1D |
| SB-224289 | 8.16 ± 0.06[1][2][3] | 6.27 ± 0.09 | ~78-fold |
| GR-127935 | 8.3 | 8.3 | 1-fold |
| Methiothepin | 8.1 | 8.3 | 0.63-fold |
| AR-A000002 (guinea pig) | 9.38 (Ki = 0.47 nM)[1] | 8.38 (Ki = 4.7 nM) | 10-fold[1] |
| Anpirtoline (rat) | 7.55 (Ki = 28 nM)[4] | - | - |
Table 2: Functional Activity ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | pEC₅₀ / pIC₅₀ | % Stimulation / Inhibition of Basal Binding |
| 5-HT | Human 5-HT1B | 7.97 ± 0.05 | 180% |
| 5-HT | Human 5-HT1D | 8.13 ± 0.06 | 134% |
| SB-224289 | Human 5-HT1B | 8.01 ± 0.07 | -65%[1] |
| SB-224289 | Human 5-HT1D | 6.7 ± 0.1 | -32%[1] |
| GR-127935 | Human 5-HT1B | 8.1 ± 0.1 | 119% |
| GR-127935 | Human 5-HT1D | 8.0 ± 0.1 | 24% |
| AR-A000002 (guinea pig) | Guinea Pig 5-HT1B | pA₂ = 8.9[1] | 50% efficacy (partial agonist)[1] |
Experimental Protocols
The data presented in this guide are derived from key in vitro experiments. The methodologies for these assays are detailed below.
Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity of the compounds for 5-HT1B and 5-HT1D receptors. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptors were used.[1][2][3]
-
Incubation: Cell membranes were incubated with a specific radioligand ([³H]5-HT or [¹²⁵I]GTI) and various concentrations of the competing unlabeled test compounds.
-
Buffer: The incubation was carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.7) containing other reagents like pargyline (B1678468) to prevent neurotransmitter degradation.
-
Separation: Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The affinity of the test compound (Ki) was then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[³⁵S]GTPγS Functional Activity Assays
This assay was used to determine the functional activity of the compounds at the 5-HT1B and 5-HT1D receptors by measuring G-protein activation.[1][2][3]
-
Membrane Preparation: Membranes from CHO cells expressing the human 5-HT1B or 5-HT1D receptors were prepared.
-
Incubation: The membranes were incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of various concentrations of the test compound. The incubation buffer typically contained GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Stimulation: The binding of an agonist to the G-protein coupled receptor stimulates the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins was determined by scintillation counting after separation of bound from free radioligand.
-
Data Analysis: The concentration-response curves were generated, and parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximal effect (Emax) were determined. For antagonists, the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated.
Mandatory Visualizations
Signaling Pathway of the 5-HT1B Receptor
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
Experimental Workflow for [³⁵S]GTPγS Functional Assay
Caption: Workflow for [³⁵S]GTPγS functional assay.
References
- 1. In vitro characterization of AR-A000002, a novel 5-hydroxytryptamine(1B) autoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of AR-A000002, a novel, selective 5-hydroxytryptamine(1B) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of a novel selective 5-hydroxytryptamine1B receptor antagonist, AR-A000002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SB-224289 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-224289, a potent and selective 5-HT1B receptor antagonist, with other relevant serotonergic ligands. The specificity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This document aims to equip researchers with the necessary data and protocols to critically evaluate the suitability of SB-224289 for their specific research applications.
Introduction to SB-224289
SB-224289 is a highly selective antagonist for the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B). It exhibits high affinity for this receptor and has been widely used as a research tool to investigate the physiological and pathological roles of the 5-HT1B receptor. Structurally distinct from many other serotonin (B10506) receptor ligands, its specificity is a key attribute for dissecting the complexities of serotonergic signaling. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of SB-224289 and two other commonly used serotonin receptor antagonists, GR 127935 and Methiothepin, at various serotonin receptor subtypes. Higher pKi values indicate greater binding affinity.
Table 1: Comparative Binding Affinity (pKi) of SB-224289 and Other 5-HT Receptor Antagonists
| Receptor Subtype | SB-224289 | GR 127935 | Methiothepin |
| 5-HT1B | 8.16 - 8.2 | 8.0 - 8.5 | 7.3 - 8.5 |
| 5-HT1A | < 6.0 | 6.5 - 7.5 | 7.1 - 8.1 |
| 5-HT1D | 6.3 - 6.5 | 8.0 - 8.8 | 7.0 - 8.0 |
| 5-HT2A | < 6.0 | < 6.0 | 8.5 - 9.2 |
| 5-HT2B | < 6.0 | < 6.0 | 8.7 |
| 5-HT2C | < 6.0 | < 6.0 | 8.4 |
Disclaimer: The pKi values presented are compiled from various sources and may not have been determined under identical experimental conditions. Direct comparative studies are limited.
As the data indicates, SB-224289 demonstrates high and selective affinity for the 5-HT1B receptor, with significantly lower affinity for other tested serotonin receptor subtypes. In contrast, GR 127935, while also a potent 5-HT1B/1D antagonist, shows considerable affinity for the 5-HT1D receptor. Methiothepin is a non-selective antagonist with high affinity for multiple serotonin receptor subtypes.
Signaling Pathways and Mechanism of Action
The 5-HT1B receptor, upon activation by its endogenous ligand serotonin, initiates a signaling cascade that modulates neurotransmitter release. As a competitive antagonist, SB-224289 binds to the 5-HT1B receptor without activating it, thereby blocking the effects of serotonin. Some studies also suggest that SB-224289 can act as an inverse agonist, reducing the basal activity of constitutively active 5-HT1B receptors.
Caption: Simplified signaling cascade of the 5-HT1B receptor.
Experimental Protocols
To rigorously assess the specificity of SB-224289 in a given biological system, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of SB-224289 and other compounds for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [³H]GR 125743 or [¹²⁵I]iodocyanopindolol.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
SB-224289 and other test compounds.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Dilute the cell membranes in assay buffer to a final protein concentration of 5-10 µ g/well . Prepare serial dilutions of SB-224289 and other test compounds.
-
Incubation: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing information on the agonist or antagonist nature of a compound.
Objective: To determine the effect of SB-224289 on agonist-induced G-protein activation at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
5-HT (or another 5-HT1B agonist).
-
SB-224289.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Other materials as for the radioligand binding assay.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with SB-224289 or vehicle in the assay buffer containing GDP (10 µM) for 15 minutes at 30°C.
-
Stimulation: Add the 5-HT agonist at various concentrations to the wells and incubate for a further 30 minutes at 30°C.
-
Labeling: Initiate the G-protein binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate for 30 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: To assess antagonist activity, generate agonist dose-response curves in the presence of increasing concentrations of SB-224289. A rightward shift in the dose-response curve without a change in the maximal response is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts using a Schild plot analysis.
Experimental Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for assessing the specificity of a compound like SB-224289.
Caption: A stepwise approach to characterizing antagonist specificity.
Conclusion
The available data strongly support SB-224289 as a highly selective and potent antagonist of the human 5-HT1B receptor. Its favorable selectivity profile, particularly when compared to less selective agents like methiothepin, makes it an invaluable tool for elucidating the specific functions of the 5-HT1B receptor in complex biological systems. However, as with any pharmacological agent, it is crucial for researchers to independently verify its specificity and potency within their own experimental paradigms using the protocols outlined in this guide. Such rigorous validation will ensure the generation of robust and reproducible data, ultimately advancing our understanding of serotonergic neurotransmission.
Safety Operating Guide
Navigating the Safe Disposal of SB-224289 Hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. SB-224289 hydrochloride, a selective 5-HT1B receptor antagonist, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This information is critical for selecting the appropriate personal protective equipment (PPE) and for handling the material safely.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340 |
This data is compiled from available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate and complete information.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following protocol is a general guideline based on best practices for laboratory chemical waste disposal.
1. Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat or other impervious clothing, and safety goggles with side-shields to prevent skin and eye contact.[1][2]
-
If there is a risk of generating dust or aerosols, use a suitable respirator.[2]
2. Waste Segregation:
-
At the point of generation, segregate waste containing this compound from other waste streams.[3]
-
Do not mix it with incompatible materials such as strong acids, bases, or strong oxidizing/reducing agents.[1]
-
Keep it separate from general laboratory trash.
3. Preparing for Disposal:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weighing papers or pipette tips, in a clearly labeled, sealed container.
-
Avoid creating dust when handling the solid material.[2]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it should be collected in a dedicated, leak-proof, and chemically resistant waste container.
-
Do not pour solutions of this compound down the drain.[4]
-
For small spills, absorb the solution with an inert, non-combustible absorbent material like diatomite or universal binders.[1] Scoop up the absorbed material and place it in the designated hazardous waste container.
-
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[3]
-
Include the date the waste was first added to the container.
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]
-
The recommended storage temperature for the pure compound is -20°C in a tightly sealed container.[1][2] While waste may be stored at room temperature for short periods, it should be in a cool, dry place away from direct sunlight and ignition sources.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3] These services are equipped to handle and transport chemical waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[5]
-
Never attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so.
Experimental Workflow for Disposal
To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Personal protective equipment for handling SB-224289 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling SB-224289 hydrochloride. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent contact and inhalation. The following PPE is recommended based on a thorough risk assessment.
| Protection Type | Recommended Equipment | Specification/Standard | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Compliant with EN 166 (EU) or ANSI Z87.1 (US). | Protects eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | ASTM D6978 compliant. | Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection.[1][3] |
| Skin and Body | Disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. | N/A | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is required. | NIOSH (US) or EN 143 (EU) approved. | Prevents inhalation of the compound.[1][2] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before handling the compound.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the compound.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
-
Dissolving:
-
Add solvent to the vial containing the compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
General Handling:
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.[2][4]
4. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
For a small powder spill, cover with a plastic sheet to minimize spreading.[2]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[2]
-
Clean the contaminated surface thoroughly with a suitable solvent (e.g., alcohol) and collect all cleaning materials as hazardous waste.[1][2]
-
Do not use combustible materials like paper towels for cleanup without appropriate precautions.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials:
-
Collect all used PPE (gloves, lab coat, etc.), weighing papers, and any other contaminated disposable materials in a designated, sealed hazardous waste container.
-
-
Unused Compound and Solutions:
-
Dispose of any unused this compound and solutions containing the compound as hazardous chemical waste.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
